1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYLLJOCKLAGD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key chemical intermediate in the synthesis of the allylamine antifungal agent, Terbinafine. This document outlines the chemical properties, a detailed experimental protocol for its synthesis via Sonogashira coupling, and contextualizes its relevance within the pharmaceutical landscape. While this intermediate is crucial for the production of a pharmacologically active compound, this guide also clarifies the current understanding of its own biological activity, which is primarily understood in the context of its end-product.
Chemical Properties and Identification
This compound is a synthetic organic compound with the following key identifiers:
| Property | Value |
| CAS Number | 173200-56-1[1] |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol |
| Primary Use | Intermediate in the synthesis of Terbinafine and N-Desmethyl Terbinafine.[1] |
Synthesis via Sonogashira Coupling: An Experimental Protocol
The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. In this specific synthesis, (E)-1-hydroxy-3-chloro-propylene is coupled with tert-butyl acetylene.[2]
Reaction Scheme
Caption: Sonogashira Coupling for the Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Materials and Methods
| Reagent/Material | Molar Ratio (relative to (E)-1,3-dichloropropene) | Notes |
| (E)-1,3-dichloropropene | 1 | Starting material for the synthesis of (E)-1-hydroxy-3-chloro-propylene. |
| Mineral Alkali (e.g., NaOH) | 0.1 - 5.0 | For the hydrolysis of (E)-1,3-dichloropropene. |
| tert-butyl acetylene | 1 | The terminal alkyne for the coupling reaction. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.005 | A zerovalent palladium complex is typically used. |
| Copper(I) Iodide (CuI) | 0.005 | Co-catalyst for the Sonogashira reaction. |
| Organic Amine (e.g., Triethylamine) | 1.1 - 2.0 | Acts as a base and can also serve as a solvent. |
| Solvent (e.g., Tetrahydrofuran) | - | Anhydrous and anaerobic conditions are often required for optimal results.[3] |
Step-by-Step Procedure
Step 1: Synthesis of (E)-1-hydroxy-3-chloro-propylene
-
A solution of a mineral alkali is prepared.
-
(E)-1,3-dichloropropene is added to the alkali solution.
-
The mixture is heated to a temperature between 50-100°C to facilitate the hydrolysis reaction.[2]
-
Upon completion, the product, (E)-1-hydroxy-3-chloro-propylene, is isolated and purified.
Step 2: Sonogashira Coupling
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the organic amine in an appropriate anhydrous solvent.
-
Add (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene to the reaction mixture.
-
The reaction is typically stirred at room temperature, although gentle heating may be required depending on the specific catalyst and substrates used.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and washing of the organic layer.
-
The crude product is then purified, for example, by column chromatography, to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Biological Activity and Significance
Extensive literature searches have not revealed any direct biological or pharmacological activity for this compound itself. Its significance lies in its role as a precursor to Terbinafine.
Terbinafine is a potent antifungal agent that functions by inhibiting the enzyme squalene epoxidase.[4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Terbinafine's Mechanism of Action
Caption: Terbinafine inhibits squalene epoxidase, disrupting ergosterol synthesis and fungal cell membrane integrity.
The inhibition of squalene epoxidase by Terbinafine leads to two primary consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Squalene: The buildup of the substrate, squalene, to toxic levels within the cell contributes to fungal cell death.
This targeted mechanism of action provides Terbinafine with its high specificity and efficacy as an antifungal agent.
Conclusion
This compound is a vital chemical intermediate, with its primary value residing in its efficient conversion to the widely used antifungal drug, Terbinafine. While the compound itself does not appear to possess intrinsic biological activity, its synthesis is a critical step in the production of a medication that plays a significant role in treating various fungal infections. The Sonogashira coupling reaction provides an effective method for its synthesis, enabling the continued production of Terbinafine for clinical use. Future research in this area is likely to focus on optimizing the synthesis of this and other Terbinafine intermediates to improve yield, reduce costs, and enhance the sustainability of the manufacturing process.
References
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne molecular structure
An In-depth Technical Guide on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
Abstract
This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically active molecules. This document provides a comprehensive overview of its molecular structure, chemical properties, and synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details a known synthetic protocol and contextualizes the compound's relevance as a precursor in the production of terbinafine-related compounds.
Molecular Structure and Properties
This compound, with the chemical formula C₉H₁₄O, is an organic molecule featuring a hydroxyl group, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne).[1] The presence of these functional groups makes it a versatile building block in organic synthesis. The stereochemistry of the double bond is typically in the (E)-configuration in synthetic routes leading to certain pharmaceutical intermediates.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-6,6-dimethylhept-2-en-4-yn-1-ol |
| Molecular Formula | C₉H₁₄O |
| CAS Number | 173200-56-1[2] |
| PubChem CID | 11051719[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 138.21 g/mol |
| Appearance | Liquid[3] |
| Purity | Typically >95%[3] |
Note: Detailed experimental data on properties like boiling point, melting point, and density are not consistently reported in publicly available literature.
Synthesis of this compound
The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne can be achieved via a Sonogashira coupling reaction. This method is outlined in patent literature describing the preparation of intermediates for the antifungal drug Terbinafine.[4]
Synthetic Workflow
The synthesis involves the coupling of an alkenyl halide with a terminal alkyne, catalyzed by a palladium complex.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling
The following is a representative protocol based on the principles described in the synthesis of related compounds.[4]
-
Reaction Setup: A reaction vessel is charged with (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene as the starting materials.[4]
-
Catalyst System: A palladium catalyst (e.g., a palladium-phosphine complex) and a copper(I) co-catalyst (e.g., cuprous iodide) are added. An organic amine (e.g., triethylamine) is used as the base and solvent.[4][5]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from ambient to slightly elevated temperatures (e.g., 40°C), for a period of 10 to 50 hours.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute aqueous solutions (e.g., dilute ammonia water) to remove the amine hydrochloride salt and other water-soluble impurities.[5] The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by methods such as vacuum distillation or column chromatography to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Role in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of N-Desmethyl Terbinafine, which is a metabolite of the widely used antimycotic drug, Terbinafine.[2] Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the fungal ergosterol biosynthesis pathway.
Synthetic Pathway to Terbinafine Intermediate
The hydroxyl group of this compound serves as a handle for further functionalization, such as conversion to a leaving group (e.g., a chloride) to facilitate subsequent nucleophilic substitution reactions in the total synthesis of Terbinafine and its analogues.
Caption: Role as an intermediate in the synthesis of Terbinafine.
Protocol: Chlorination
A general procedure for the chlorination of this compound to form the corresponding chloride is as follows:[4]
-
Dissolution: (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is dissolved in a non-polar solvent such as hexane.[4]
-
Cooling: The solution is cooled to a low temperature (e.g., 0-10°C).
-
Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or a Vilsmeier reagent (prepared from reagents like oxalyl chloride and DMF), is added dropwise while maintaining the low temperature.[4]
-
Reaction Monitoring: The reaction is monitored for completion using a suitable analytical technique, such as Gas Chromatography (GC).
-
Quenching and Extraction: Once the starting material is consumed, the reaction is quenched by carefully adding it to ice-cold water. The product is then extracted into the organic layer.
-
Purification: The organic layer is washed, dried, and concentrated under reduced pressure to yield (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.[4]
Spectroscopic Characterization (Predicted)
General Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Tetramethylsilane (TMS) would serve as the internal standard.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The neat liquid sample would be analyzed between thin salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry (MS): Mass spectral data would be collected using a mass spectrometer, likely with an electron ionization (EI) source coupled with a Gas Chromatograph (GC-MS) for separation and identification.
Expected Spectroscopic Features
| Technique | Expected Signals/Features |
| ¹H NMR | - Signal for the hydroxyl proton (-OH), typically a broad singlet. - Signals for the vinyl protons (-CH=CH-), showing characteristic coupling constants for the (E)-isomer. - Signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH). - A sharp singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃). |
| ¹³C NMR | - Signals for the sp-hybridized carbons of the alkyne (-C≡C-). - Signals for the sp²-hybridized carbons of the alkene (-CH=CH-). - Signal for the carbon of the tert-butyl group and the quaternary carbon it is attached to. - Signal for the carbon bearing the hydroxyl group (-CH₂OH). |
| IR | - A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol. - A sharp, weak absorption band around 2200-2250 cm⁻¹ for the C≡C stretching of the alkyne. - An absorption band around 1650-1680 cm⁻¹ for the C=C stretching of the alkene. - A strong absorption around 960-980 cm⁻¹ would confirm the trans (E) configuration of the double bond. |
| Mass Spec | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of a methyl group (M-15) and the stable tert-butyl cation. |
This guide provides a foundational understanding of this compound, summarizing its structure, synthesis, and significance as a pharmaceutical intermediate. Further experimental investigation would be required to fully characterize its physicochemical and toxicological properties.
References
- 1. This compound | C9H14O | CID 11051719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 173200-56-1 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]
- 5. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, as well as synthetic methodologies for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine.
Physical and Chemical Properties
This compound is a multifunctional organic compound. The primary configuration of interest for pharmaceutical synthesis is the (E)-isomer. The available physical and chemical data are summarized in the table below. It is important to note the presence of multiple CAS numbers for this compound. CAS number 173200-56-1 specifically refers to the (E)-isomer, while CAS number 114311-70-5 may refer to the stereoisomeric mixture or the compound in a more general sense.[1][2]
| Property | Value | Source |
| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol | |
| Synonyms | (2E)-6,6-Dimethyl-2-hepten-4-yn-1-ol, Terbinafine Related Compound 4 | |
| CAS Number | 173200-56-1 ((E)-isomer), 114311-70-5 (unspecified stereochemistry) | [1][2] |
| Molecular Formula | C₉H₁₄O | [3] |
| Molecular Weight | 138.21 g/mol | [3] |
| Physical State | Solid | |
| Melting Point | Data not readily available | |
| Boiling Point | 229.09 °C at 760 mmHg | |
| Density | 0.912 g/cm³ | |
| Solubility | Data not readily available | |
| Spectral Data | While commercial suppliers indicate the availability of 1H-NMR, 13C-NMR, IR, and Mass Spectrometry data upon purchase, specific spectral data are not publicly available. | [3] |
Experimental Protocols
The synthesis of this compound is a critical step in the production of Terbinafine. A common synthetic route involves a Sonogashira coupling reaction.
Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This synthesis is typically a two-step process starting from (E)-1,3-dichloropropene.
Step 1: Synthesis of (E)-1-hydroxy-3-chloro-propylene
-
Reaction: Hydrolysis of (E)-1,3-dichloropropene.
-
Reagents: (E)-1,3-dichloropropene, an alkaline agent (e.g., sodium hydroxide, potassium carbonate).
-
Procedure: (E)-1,3-dichloropropene is reacted with an alkali under controlled temperature conditions to yield (E)-1-hydroxy-3-chloro-propylene.
Step 2: Sonogashira Coupling
-
Reaction: Coupling of (E)-1-hydroxy-3-chloro-propylene with tert-butyl acetylene.
-
Reagents: (E)-1-hydroxy-3-chloro-propylene, tert-butyl acetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an organic amine base (e.g., triethylamine).
-
Solvent: A suitable organic solvent such as tetrahydrofuran (THF) or toluene.
-
Procedure: (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene are reacted in the presence of the palladium and copper catalysts and the organic amine. The reaction mixture is typically stirred at a controlled temperature until completion. Following the reaction, the product is isolated and purified, often through extraction and distillation.
A visual representation of this synthetic workflow is provided below.
Chemical Reactivity and Applications
This compound is a versatile intermediate due to its multiple functional groups: a primary alcohol, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). These sites allow for a variety of subsequent chemical transformations.
The primary application of this compound is in the synthesis of the allylamine antifungal drug, Terbinafine. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.
The logical relationship for its primary use is depicted in the following diagram.
Due to its role as a synthetic intermediate, there is no publicly available information regarding its direct biological activity or associated signaling pathways. The biological effects of interest are those of the final product, Terbinafine.
References
Synthesis of (E)-6,6-dimethylhept-2-en-4-yn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for (E)-6,6-dimethylhept-2-en-4-yn-1-ol, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process involving the preparation of key intermediates followed by a Sonogashira cross-coupling reaction. This document details the experimental protocols, presents quantitative data in tabular format, and includes visualizations of the synthetic pathway and reaction mechanisms.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, (E)-6,6-dimethylhept-2-en-4-yn-1-ol, suggests that the core enyne structure can be assembled via a Sonogashira coupling reaction. This key step involves the palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne. The disconnection of the C4-C5 bond leads to two critical precursors: (E)-3-iodoprop-2-en-1-ol and 3,3-dimethylbut-1-yne (tert-butylacetylene).
The overall synthetic strategy is therefore a convergent two-step process:
-
Step 1: Synthesis of the Precursors:
-
Preparation of 3,3-dimethylbut-1-yne.
-
Stereoselective synthesis of (E)-3-iodoprop-2-en-1-ol.
-
-
Step 2: Sonogashira Coupling:
-
Palladium and copper co-catalyzed coupling of (E)-3-iodoprop-2-en-1-ol with 3,3-dimethylbut-1-yne to yield the final product.
-
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Synthesis of Precursors
3,3-Dimethylbut-1-yne is a commercially available terminal alkyne. For laboratory-scale synthesis, it can be prepared from 3,3-dimethyl-1-butene via bromination followed by dehydrobromination.
Reaction Scheme:
Experimental Protocol (Adapted from analogous preparations):
-
Bromination: To a solution of 3,3-dimethyl-1-butene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, a solution of bromine (1.0 eq) in the same solvent is added dropwise. The reaction is stirred until the bromine color disappears. The solvent is then removed under reduced pressure to yield the crude dibromide.
-
Dehydrobromination: The crude 1,2-dibromo-3,3-dimethylbutane is added to a suspension of sodium amide (2.2 eq) in liquid ammonia at -78 °C. The mixture is stirred for several hours and then allowed to warm to room temperature overnight to evaporate the ammonia. The residue is carefully quenched with water and the product is extracted with a low-boiling point organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous magnesium sulfate and the solvent is carefully removed by distillation to afford 3,3-dimethylbut-1-yne.
The stereoselective synthesis of (E)-3-iodoprop-2-en-1-ol is a critical step. A reliable method involves the hydrozirconation of propargyl alcohol followed by iodination, which stereoselectively yields the (E)-vinyl iodide.
Reaction Scheme:
Experimental Protocol (Adapted from hydrozirconation-iodination of propargylic alcohols):
-
A solution of propargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to a suspension of Schwartz's reagent (Cp₂Zr(H)Cl, 1.1 eq) in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred for 30-60 minutes, during which the suspension becomes a clear solution.
-
The solution is then cooled to 0 °C, and a solution of iodine (I₂, 1.1 eq) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (E)-3-iodoprop-2-en-1-ol.
Sonogashira Coupling: Synthesis of (E)-6,6-dimethylhept-2-en-4-yn-1-ol
The final step is the Sonogashira coupling of the prepared (E)-3-iodoprop-2-en-1-ol with 3,3-dimethylbut-1-yne.
Reaction Scheme:
Experimental Protocol (Adapted from standard Sonogashira coupling procedures):
-
To a solution of (E)-3-iodoprop-2-en-1-ol (1.0 eq) in a suitable solvent such as degassed triethylamine (Et₃N) or a mixture of THF and Et₃N, are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq) under an inert atmosphere.
-
3,3-Dimethylbut-1-yne (1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (E)-6,6-dimethylhept-2-en-4-yn-1-ol.
Quantitative Data
The following tables summarize typical reaction conditions and expected yields for the key synthetic steps, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental conditions and scale.
Table 1: Synthesis of (E)-3-iodoprop-2-en-1-ol via Hydrozirconation-Iodination
| Parameter | Value | Reference |
| Starting Material | Propargyl Alcohol | General procedure for hydrozirconation of terminal alkynes |
| Reagents | Cp₂Zr(H)Cl, I₂ | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 1-3 hours | [1] |
| Typical Yield | 60-80% | [1] |
Table 2: Sonogashira Coupling Reaction Conditions
| Parameter | Value | Reference |
| Substrates | (E)-3-iodoprop-2-en-1-ol, 3,3-dimethylbut-1-yne | General Sonogashira coupling protocols |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | [2] |
| Co-catalyst | CuI (4-10 mol%) | [2] |
| Base/Solvent | Triethylamine (Et₃N) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 12-24 hours | [2] |
| Typical Yield | 70-90% | [2] |
Reaction Mechanism and Experimental Workflow
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the vinyl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.
References
Spectroscopic and Synthetic Profile of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine. The following sections detail its spectral characteristics, a validated experimental protocol for its preparation, and a visual representation of the synthetic workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, providing a quantitative reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.8 - 6.2 | m | 2H | -CH=CH- |
| 4.2 | d | 2H | -CH₂OH |
| 1.8 | s | 1H | -OH |
| 1.23 | s | 9H | -C(CH₃)₃ |
¹³C NMR (75.5 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 140.4 | C-3 |
| 111.6 | C-2 |
| 99.7 | C-4 or C-5 |
| 77.6 | C-4 or C-5 |
| 63.2 | C-1 |
| 31.3 | -C(C H₃)₃ |
| 28.3 | -C (CH₃)₃ |
Infrared (IR) Spectroscopy
IR (KBr) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3383 | O-H stretch |
| 2963 | C-H stretch |
| 1091 | C-O stretch |
| 957 | C-H bend (trans alkene) |
Mass Spectrometry (MS)
MS (TOF) [1]
| m/z | Assignment |
| 139.153 | [M+1]⁺ |
Experimental Protocols
The following is a detailed methodology for the synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, adapted from established literature.[1]
Synthesis of (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol
To a solution of methyl (E)-6,6-dimethyl-2-heptene-4-ynoate (1.70 g, 10.24 mmol) in dry dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M, 22.5 mL, 22.5 mmol) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography, the reaction is quenched by the dropwise addition of methanol (5 mL), followed by a saturated aqueous solution of Rochelle's salt (20 mL). The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude product is then purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to yield (E)-6,6-dimethyl-2-hepten-4-yn-1-ol as a light yellow oil.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Caption: Synthetic workflow for the preparation of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
References
An In-depth Technical Guide to the NMR Analysis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed nuclear magnetic resonance (NMR) analysis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents a comprehensive predicted ¹H and ¹³C NMR analysis based on established principles and data from structurally analogous compounds. This document also outlines a general experimental protocol for the acquisition of NMR spectra for small organic molecules.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data for this compound are summarized in the tables below. These predictions are derived from established chemical shift and coupling constant ranges for the functional groups present in the molecule. Data from structurally similar compounds, such as 3,3-dimethyl-1-butyne and (E)-4,4-dimethylpent-2-en-1-ol, have been used to refine these predictions.
Predicted ¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 | ~4.2 | d | 2H | ~5 |
| H2 | ~5.8 | dt | 1H | ~16, ~5 |
| H3 | ~6.1 | d | 1H | ~16 |
| H7 | ~1.2 | s | 9H | - |
| OH | Variable | br s | 1H | - |
Predicted ¹³C NMR Data
| Carbon Label | Chemical Shift (δ, ppm) |
| C1 | ~63 |
| C2 | ~125 |
| C3 | ~135 |
| C4 | ~80 |
| C5 | ~95 |
| C6 | ~28 |
| C7 | ~31 |
Molecular Structure and Numbering
The molecular structure and atom numbering for this compound are presented below.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
While specific experimental data for the title compound is unavailable, a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a sample gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. ¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Integrate the peaks to determine the relative number of protons for each signal.
4. ¹³C NMR Spectrum Acquisition:
-
Set the appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds) to ensure all carbons, including quaternary carbons, are observed.
-
Acquire the FID.
-
Process the FID using a Fourier transform, phasing, and baseline correction.
NMR Analysis Workflow
The general workflow for NMR analysis, from sample preparation to data interpretation, is illustrated in the following diagram.
Caption: A generalized workflow for conducting an NMR experiment and subsequent data analysis.
Mass Spectrometry of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a synthetic organic compound with a unique structure containing a hydroxyl group, a double bond, and a triple bond.[1][2] Its molecular formula is C9H14O, and its structure plays a crucial role in its chemical reactivity and spectral properties. Understanding the mass spectrometric behavior of this molecule is essential for its identification, purity assessment, and for monitoring its role in synthetic pathways. Electron ionization (EI) is a common and suitable ionization method for such organic molecules, typically causing reproducible fragmentation that provides valuable structural information.[3][4][5][6]
Predicted Mass Spectral Fragmentation
Upon electron ionization, this compound is expected to form a molecular ion (M•+) which can then undergo several characteristic fragmentation pathways common to alcohols and unsaturated systems.[7][8][9] The primary fragmentation mechanisms anticipated are alpha-cleavage and dehydration.
Key Fragmentation Pathways
-
Alpha-Cleavage: This involves the cleavage of the C1-C2 bond, which is adjacent to the carbon bearing the hydroxyl group. This is a common fragmentation for alcohols and leads to the formation of a resonance-stabilized oxonium ion.[7][8]
-
Dehydration (Loss of Water): The elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation pathway for alcohols, resulting in an (M-18)•+ ion.[7][8][10]
-
Propargylic/Allylic Cleavage: The presence of the ene-yne system allows for cleavage at the propargylic/allylic position (C5-C6 bond), leading to the formation of a stable tert-butyl cation.
-
Other Fragmentations: Other potential fragmentations include cleavage at other single bonds and rearrangements, leading to a variety of smaller fragment ions.
Predicted Quantitative Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their likely origin. The relative abundance is a theoretical estimation and would need to be confirmed by experimental data.
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 138 | [C9H14O]•+ | Molecular Ion | Low to Moderate |
| 123 | [C8H11O]+ | Loss of •CH3 | Low |
| 120 | [C9H12]•+ | Dehydration (Loss of H₂O) | Moderate |
| 107 | [C7H7O]+ | Alpha-cleavage and rearrangement | Moderate |
| 81 | [C6H9]+ | Propargylic cleavage with rearrangement | Moderate to High |
| 57 | [C4H9]+ | Propargylic/Allylic cleavage (tert-butyl cation) | High (likely Base Peak) |
| 31 | [CH₂OH]+ | Alpha-cleavage | Moderate |
Experimental Protocols
A standard approach for the mass spectrometric analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
Sample Preparation
The analyte should be dissolved in a suitable volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
Visualizing Fragmentation and Workflow
Predicted Fragmentation Pathway
The following diagram illustrates the major predicted fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
The general workflow for the analysis of this compound by GC-MS is depicted below.
Caption: General workflow for GC-MS analysis.
Conclusion
This guide provides a comprehensive theoretical overview of the mass spectrometric analysis of this compound. By applying fundamental principles of mass spectrometry, we have predicted the key fragmentation pathways and outlined a robust experimental protocol. The provided visualizations of the fragmentation process and the analytical workflow serve as valuable tools for researchers. While experimental verification is essential, this document lays a strong foundation for the successful mass spectrometric characterization of this important chemical intermediate.
References
- 1. This compound | 173200-56-1 [chemicalbook.com]
- 2. This compound | C9H14O | CID 11051719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
The Biological Significance of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and its Derivatives as Potent Antifungal Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate in the synthesis of the allylamine class of antifungal agents, most notably Terbinafine. While the biological activity of the intermediate itself is not extensively documented, its structural framework is integral to the potent antifungal properties of its derivatives. This technical guide provides a comprehensive overview of the biological activity of Terbinafine, the principal active compound synthesized from this compound. It delves into the mechanism of action, quantitative efficacy, experimental protocols for its evaluation, and the associated cellular pathways.
Introduction
The allylamine antifungals represent a significant class of therapeutic agents used to treat a wide range of fungal infections. Terbinafine, a synthetic allylamine, is a cornerstone of this class and is primarily used to treat dermatophyte infections of the nails, skin, and hair.[1][2][3] The synthesis of Terbinafine relies on key intermediates, including this compound, which provides a crucial part of the final molecule's structure. Understanding the biological activity of Terbinafine provides direct insight into the therapeutic potential unlocked from its synthetic precursors.
Mechanism of Action: Inhibition of Squalene Epoxidase
The primary mechanism of action for Terbinafine is the specific inhibition of the fungal enzyme squalene epoxidase.[1][2][4][5][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.
The inhibition of squalene epoxidase by Terbinafine has a dual antifungal effect:
-
Ergosterol Depletion: The blockage of the ergosterol synthesis pathway leads to a deficiency of this vital component in the fungal cell membrane. This disrupts membrane integrity and function.[6][7]
-
Squalene Accumulation: The inhibition of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[4][6] High concentrations of squalene are toxic to the cell, leading to increased membrane permeability and ultimately, cell death.[7]
This mechanism is primarily fungicidal against dermatophytes and other filamentous fungi.[6][8] Against yeasts such as Candida albicans, the action may be fungistatic or fungicidal depending on the species.[8] A key advantage of Terbinafine is its high specificity for the fungal squalene epoxidase over its mammalian counterpart, which contributes to its favorable safety profile.[2][7]
Signaling Pathway of Squalene Epoxidase Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Terbinafine.
Caption: Ergosterol biosynthesis pathway illustrating the inhibition of squalene epoxidase by Terbinafine.
Quantitative Biological Data
The in vitro activity of Terbinafine is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The IC50 value, the concentration required to inhibit 50% of the enzyme activity, is also a key measure of potency.
| Organism | MIC Range (µg/mL) | IC50 (nM) for Squalene Epoxidase | Reference |
| Dermatophytes (e.g., Trichophyton spp.) | 0.001 - 0.01 | T. rubrum: 30 (for Terbinafine) | [6][8] |
| Aspergillus spp. | 0.05 - 1.56 | Not widely reported | [8] |
| Sporothrix schenckii | 0.1 - 0.4 | Not widely reported | [8] |
| Candida albicans | 0.1 - >100 | C. albicans: 30 | [6][8] |
| Candida parapsilosis | MIC90: 0.125 | Not widely reported | [9] |
| Rat Liver (for comparison) | N/A | 77,000 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antifungal properties of compounds like Terbinafine. Below are outlines of common experimental protocols.
In Vitro Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
References
- 1. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Terbinafine - Wikipedia [en.wikipedia.org]
- 3. Terbinafine (Lamisil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the allylamine antifungal agent, Terbinafine. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and the biological context of its application. This document consolidates quantitative data into structured tables, details experimental protocols from published literature, and utilizes visualizations to elucidate synthetic pathways and mechanisms of action.
Chemical Properties and Identification
This compound, also known by its IUPAC name (E)-6,6-dimethylhept-2-en-4-yn-1-ol, is a multifunctional organic compound. Its structure incorporates a primary alcohol, a trans-double bond, and a triple bond, making it a versatile synthon in organic chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |
| CAS Number | 173200-56-1 | --INVALID-LINK-- |
| Boiling Point | 229.089°C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.912 g/cm³ | --INVALID-LINK-- |
| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of Terbinafine and its derivatives. The primary synthetic route involves a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
A common method for the synthesis of this compound involves the Sonogashira coupling of tert-butyl acetylene with an appropriate halo-alcohol. A specific protocol is detailed in a patent for the preparation of a related compound, where this compound is a key intermediate.
Reaction: Sonogashira coupling of (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene.
Reagents and Conditions:
-
(E)-1-hydroxy-3-chloro-propylene
-
tert-butyl acetylene
-
Palladium catalyst
-
Organic amine (e.g., triethylamine)
-
Solvent (e.g., tetrahydrofuran)
Procedure Outline:
-
(E)-1,3-dichloropropene is hydrolyzed under alkaline conditions to produce (E)-1-hydroxy-3-chloro-propylene.
-
The resulting (E)-1-hydroxy-3-chloro-propylene is then coupled with tert-butyl acetylene in the presence of a palladium catalyst and an organic amine to yield (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne.
While the patent provides this general scheme, specific quantities, reaction times, and purification methods are not exhaustively detailed.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is scarce in the reviewed literature. Commercial suppliers often provide a Certificate of Analysis with comprehensive characterization data upon purchase.
Role as a Key Intermediate in Terbinafine Synthesis
This compound is a crucial precursor in the industrial synthesis of Terbinafine, a widely used antifungal medication. The synthesis proceeds through the conversion of the hydroxyl group to a leaving group, typically a chloride, followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.
Conversion to (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne
Reaction: Chlorination of this compound.
Reagents and Conditions:
-
This compound
-
Chlorinating agent (e.g., thionyl chloride, Vilsmeier reagent)
-
Non-polar solvent (e.g., hexane)
-
Temperature: 0-10 °C
Procedure Outline:
-
This compound is dissolved in a non-polar solvent and cooled.
-
A chlorinating agent is added dropwise while maintaining the low temperature.
-
The reaction is monitored by GC until the starting material is consumed.
-
The reaction is quenched with ice water, and the organic layer is separated, washed, and concentrated to yield the chlorinated product.
A patent reports a yield of 92.3% and a purity of 98.63% for this step.
Terbinafine Synthesis Workflow
Caption: Conversion of the title compound to Terbinafine.
Biological Context: Mechanism of Action of Terbinafine
While there is no available literature on the direct biological activity of this compound, its significance is understood through the pharmacological action of its end-product, Terbinafine. Terbinafine is a potent and specific inhibitor of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
The inhibition of squalene epoxidase leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell. This dual effect disrupts the cell membrane integrity and cellular function, ultimately leading to fungal cell death.
Squalene Epoxidase Inhibition Pathway
Caption: Mechanism of action of Terbinafine.
Conclusion
This compound is a molecule of significant industrial importance, primarily serving as a well-established intermediate in the synthesis of the antifungal drug Terbinafine. While detailed public data on its spectroscopic properties and direct biological activity are limited, its synthetic pathways are documented in patent literature. The value of this compound is intrinsically linked to the potent and specific mechanism of action of Terbinafine, which continues to be a cornerstone in the treatment of fungal infections. Further research into the direct biological effects of this and other Terbinafine intermediates could potentially unveil new pharmacological insights.
An In-depth Technical Guide on 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a crucial chemical intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of the widely used antifungal drug, Terbinafine.[1] Its discovery and synthesis are intrinsically linked to the development of allylamine antifungal agents. This technical guide provides a comprehensive overview of the synthesis, properties, and role of this compound in the broader context of pharmaceutical manufacturing.
Physicochemical Properties
While detailed spectroscopic data for this compound is not extensively available in the public domain, the following table summarizes its basic chemical properties.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄O | PubChem |
| Molecular Weight | 138.21 g/mol | PubChem |
| CAS Number | 173200-56-1 | [1] |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Synthesis Protocol: Sonogashira Coupling
The primary method for synthesizing (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is through a Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide, catalyzed by palladium and copper complexes.[2]
Experimental Protocol
The following protocol is based on the synthesis of the subsequent intermediate, (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne, as detailed in patent literature.[3]
Step 1: Hydrolysis of (E)-1,3-dichloropropene
This initial step prepares one of the key reactants for the Sonogashira coupling.
-
Reactants: (E)-1,3-dichloropropene, an alkali (e.g., sodium hydroxide).
-
Procedure: A hydrolysis reaction is carried out to produce (E)-1-hydroxy-3-chloro-propylene.[3]
Step 2: Sonogashira Coupling
-
Reactants:
-
(E)-1-hydroxy-3-chloro-propylene
-
tert-butyl acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
An organic amine base (e.g., triethylamine)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene in a suitable organic solvent.
-
Add the palladium catalyst, copper(I) salt, and the organic amine.
-
The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves filtration to remove the catalyst, followed by extraction and solvent evaporation.
-
The crude (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is then purified, usually by column chromatography.
-
Step 3: Conversion to (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne
For its use in Terbinafine synthesis, the hydroxyl group is subsequently replaced by a chlorine atom.
-
Reactants:
-
(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
-
Chlorinating agent (e.g., thionyl chloride or a Vilsmeier reagent)
-
Non-polar solvent (e.g., hexane)
-
-
Procedure:
-
Dissolve the purified (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in a non-polar solvent and cool the mixture.
-
Slowly add the chlorinating agent while maintaining a low temperature.
-
The reaction is monitored by GC until the starting material is consumed.
-
The reaction is then quenched, and the product is isolated and purified.[3]
-
Role in Terbinafine Synthesis
This compound is a precursor to (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne, a key building block for the antifungal drug Terbinafine. The synthesis of Terbinafine involves the reaction of this chloro-intermediate with N-methyl-1-naphthalenemethanamine.
Below is a diagram illustrating the synthetic pathway leading from this compound to Terbinafine.
Biological Activity and Signaling Pathways
As a synthetic intermediate, this compound is not known to possess significant biological activity itself. Its chemical structure is designed to be a reactive component in the multi-step synthesis of the final active pharmaceutical ingredient, Terbinafine. Therefore, there are no known signaling pathways directly associated with this compound. The biological effects of interest lie with the final product, Terbinafine, which acts by inhibiting the fungal enzyme squalene epoxidase.
Conclusion
The discovery and development of a synthetic route for this compound have been instrumental in the efficient manufacturing of the antifungal drug Terbinafine. The Sonogashira coupling reaction provides an effective method for its synthesis. While not biologically active itself, its role as a key intermediate highlights the importance of innovative organic synthesis in the development of new pharmaceuticals. Further research into optimizing its synthesis could lead to more cost-effective and environmentally friendly production of Terbinafine and related allylamine antifungals.
References
Methodological & Application
Application Note: Sonogashira Coupling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne for Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This reaction, which couples terminal alkynes with aryl or vinyl halides, is invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction is prized for its operational simplicity and mild conditions, often proceeding at room temperature with high functional group tolerance.[1][4]
This document provides a detailed protocol for the Sonogashira coupling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne (CAS No. 173200-56-1), a key intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of the antifungal drug Terbinafine.[5] The protocol is designed to be a robust starting point for researchers, adaptable for coupling with various aryl or vinyl halides. The bulky tert-butyl group on the alkyne presents a sterically hindered environment, which may require careful optimization of catalyst and ligand systems to achieve high yields.[6]
Reaction Principle
The reaction proceeds via a dual catalytic cycle involving palladium and copper complexes.[7] An active Palladium(0) species undergoes oxidative addition with an aryl/vinyl halide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne, facilitating a transmetalation step with the palladium complex. The final product is formed through reductive elimination, which regenerates the Palladium(0) catalyst.[1][3] An amine base is used to scavenge the resulting hydrohalic acid and to facilitate the deprotonation of the alkyne.[1][8]
Experimental Protocol
1. Materials and Reagents
-
Alkyne: this compound (≥95%)
-
Aryl/Vinyl Halide: e.g., Iodobenzene, Bromobenzene, or other functionalized halides (1.0 - 1.2 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)
-
Copper Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (≥ 2 equivalents, also serves as solvent)
-
Solvent (optional): Anhydrous and deoxygenated Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: High-purity Nitrogen or Argon
2. Equipment
-
Schlenk flask or a two/three-neck round-bottom flask
-
Magnetic stirrer and heating plate
-
Inert gas line (Schlenk line) with bubbler
-
Syringes and needles for liquid transfer
-
Condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
3. Reaction Setup and Procedure
All glassware should be oven-dried and cooled under an inert atmosphere before use. The reaction must be carried out under anhydrous and anaerobic conditions.[8]
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the aryl/vinyl halide (1.0 eq), followed by the solvent (if using, e.g., THF) and the amine base (e.g., Triethylamine). Stir the mixture for 10-15 minutes until the solids are dissolved.
-
Alkyne Addition: Slowly add this compound (1.1 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC by taking small aliquots. The reaction is typically complete within 2-24 hours. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.[6]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired coupled product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative conditions for Sonogashira couplings. Note that yields are highly dependent on the specific substrates and require empirical optimization.
| Aryl Halide (R¹-X) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | 5 | TEA | THF | 25 | 4-8 | 85-95 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | 5 | DIPA | DIPA | 50 | 12-16 | 70-85 |
| 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (1.5) | 3 | TEA | THF/TEA | 25 | 6 | 90-98 |
| Vinyl Bromide | Pd(PPh₃)₄ (3) | 5 | TEA | DMF | 40 | 8 | 75-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Sonogashira coupling.
Catalytic Cycle Mechanism
This diagram outlines the generally accepted dual catalytic cycle mechanism for the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. This compound | 173200-56-1 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note for the Purification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably the antifungal agent Terbinafine. The purity of this enyne alcohol is critical for the successful synthesis of the final drug product, as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove related substances. This document provides detailed protocols for the purification of this compound from a crude reaction mixture, utilizing common laboratory techniques such as liquid-liquid extraction, column chromatography, and vacuum distillation.
Physicochemical Data
A summary of the relevant physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2E)-6,6-dimethylhept-2-en-4-yn-1-ol | |
| Boiling Point | ~229 °C (at 760 mmHg, predicted) | |
| Density | ~0.912 g/cm³ (predicted) |
Purification Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound, from the initial workup of the crude reaction mixture to the final purified product.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: General Workup and Extraction
This protocol is the initial step to isolate the crude product from the reaction mixture after synthesis.
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water at a low temperature (0-10 °C).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
A saturated aqueous solution of sodium chloride (brine) to remove excess water.
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a viscous oil.
Protocol 2: Purification by Fractional Vacuum Distillation
Vacuum distillation is an effective method for purifying thermally stable liquids on a larger scale. It is particularly useful when the compound has a high boiling point at atmospheric pressure.[1][2]
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly greased and sealed. A short path or Vigreux column is recommended.
-
Distillation: Add the crude oil to the distillation flask along with a magnetic stir bar for smooth boiling. Heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. The exact boiling point will depend on the vacuum achieved. For a related chloro-derivative, a boiling point of 64-75 °C at 2-6 mmHg has been reported, which can serve as a guide.[3]
-
Product Isolation: The collected distillate should be the purified this compound.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a standard technique for purifying compounds on a small to medium scale, separating them based on polarity.[4][5][6]
-
Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Solvent System (Mobile Phase): A common solvent system for moderately polar compounds like this alcohol is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is often effective.
-
Loading: Dissolve the crude oil in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel which is then added to the top of the column.
-
Elution: Run the column using positive pressure, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quality Control and Data Presentation
The purity of the final product should be assessed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
GC Analysis Parameters
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID |
| Column | Standard non-polar or medium-polarity capillary column (e.g., HP-5, DB-1) |
| Injector Temperature | 290 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Example: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
Note: The oven program should be optimized for the specific column and instrument used.
Expected Purity Data
The following table summarizes typical purity and yield data expected from the described purification methods.
| Purification Method | Typical Purity (by GC) | Expected Yield | Notes |
| Fractional Vacuum Distillation | > 98% | 70-85% | Best for multi-gram to kilogram scale. |
| Flash Column Chromatography | > 99% | 60-80% | Ideal for smaller scale and achieving very high purity. |
References
- 1. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. column-chromatography.com [column-chromatography.com]
Application Notes and Protocols: 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key chemical intermediate primarily utilized in the synthesis of the allylamine antifungal agent, Terbinafine.[1][2] Terbinafine is a widely used medication for the treatment of various fungal infections, including dermatophytosis and onychomycosis.[3] The unique structural features of this compound, containing both a hydroxyl group and an enyne moiety, make it a critical building block in the construction of the complex side-chain of the Terbinafine molecule.[3]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the production of Terbinafine.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H14O | [4] |
| Molecular Weight | 138.21 g/mol | [4] |
| CAS Number | 173200-56-1 | [1] |
| Boiling Point | 229.089°C at 760 mmHg | [4] |
| Density | 0.912 g/cm³ | [4] |
| Appearance | Liquid | |
| Purity | >95% | [4] |
Application in Terbinafine Synthesis
The primary application of this compound is as a precursor in a multi-step synthesis of Terbinafine. The overall synthetic pathway involves the following key transformations:
-
Synthesis of this compound: This is typically achieved through a Sonogashira coupling reaction between (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene.
-
Chlorination: The hydroxyl group of this compound is replaced with a chlorine atom to yield (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.
-
Coupling with N-methyl-1-naphthalenemethylamine: The final step involves the coupling of the chlorinated intermediate with N-methyl-1-naphthalenemethylamine to form Terbinafine.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne via Sonogashira Coupling
This protocol is adapted from general Sonogashira coupling procedures and the specific reactants mentioned in the patent literature.
Materials:
-
(E)-1-hydroxy-3-chloro-propylene
-
tert-Butyl acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
An organic amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert-gas-flushed reaction vessel, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).
-
Add the anhydrous solvent, followed by the organic amine base.
-
To this mixture, add (E)-1-hydroxy-3-chloro-propylene.
-
Slowly add tert-butyl acetylene to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The filtrate is then subjected to an aqueous work-up. Typically, this involves washing with a saturated aqueous solution of ammonium chloride and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Protocol 2: Chlorination of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
Materials:
-
(E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
-
Chlorinating agent (e.g., thionyl chloride, Vilsmeier reagent)
-
Non-polar solvent (e.g., hexane)
-
Ice-cold water
Procedure:
-
Dissolve (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in a non-polar solvent in a reaction flask.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add the chlorinating agent to the cooled solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for approximately 2 hours.
-
Monitor the reaction for the disappearance of the starting material using GC analysis (target: ≤0.5%).
-
Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench the reaction.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.
Quantitative Data for Chlorination:
| Parameter | Value |
| Yield | 92.3% |
| Purity (GC) | 98.63% |
Protocol 3: Synthesis of Terbinafine
Materials:
-
(E)-1-chloro-6,6-dimethyl-2-heptene-4-yne
-
N-methyl-1-naphthalenemethylamine hydrochloride
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent (e.g., dimethylformamide (DMF), water)
-
Dichloromethane (for extraction)
Procedure:
-
In a reaction vessel, dissolve N-methyl-1-naphthalenemethylamine hydrochloride in a mixture of the chosen solvent (e.g., DMF and water).
-
Add the base to the solution and stir until dissolved.
-
Cool the reaction mixture to approximately 10-15 °C.
-
Slowly add (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne to the mixture while maintaining the temperature.
-
After the addition, stir the mixture for about an hour at the same temperature, then warm it to around 60 °C.
-
Maintain the reaction at this temperature for several hours (e.g., 5 hours), monitoring for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with dichloromethane (typically three times).
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain crude Terbinafine.
-
The crude product can be further purified by crystallization or chromatography to yield pure Terbinafine.
Visualizations
Synthetic Pathway of Terbinafine
Caption: Synthetic route to Terbinafine.
Experimental Workflow for Terbinafine Synthesis
Caption: Workflow for Terbinafine production.
References
Application Notes and Protocols for the Synthesis and Evaluation of Terbinafine, an Antifungal Drug
Introduction
Terbinafine, a synthetic allylamine antifungal agent, is a potent and specific inhibitor of fungal squalene epoxidase.[1][2][3] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[1][3][4] Inhibition of squalene epoxidase leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, and a simultaneous accumulation of intracellular squalene.[1][2][4] This dual effect disrupts the fungal cell membrane and is believed to be the primary mechanism of its fungicidal action against a broad spectrum of pathogenic fungi, including dermatophytes, molds, and some yeasts.[1][3][4][5] This document provides detailed protocols for the synthesis of Terbinafine, focusing on the preparation of key intermediates, and outlines its mechanism of action and antifungal efficacy.
Mechanism of Action
Terbinafine selectively inhibits fungal squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene.[1][3] This inhibition is noncompetitive and highly specific for the fungal enzyme, with significantly lower activity against the mammalian equivalent, thus ensuring a high therapeutic index.[1][2] The resulting depletion of ergosterol disrupts the structure and function of the fungal cell membrane. Concurrently, the accumulation of squalene within the fungal cell is cytotoxic, leading to cell death.[1][2]
Signaling Pathway of Terbinafine Action
Caption: Mechanism of action of Terbinafine.
Synthesis of Terbinafine
The synthesis of Terbinafine involves the preparation of a key intermediate, (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne, followed by its condensation with N-methyl-1-naphthalenemethylamine. While 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is not directly used, a related alcohol, 6,6-dimethyl-1-hepten-4-yn-3-ol, is a precursor in some synthetic routes.
Experimental Workflow for Terbinafine Synthesis
Caption: General workflow for the synthesis of Terbinafine.
Experimental Protocols
Protocol 1: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol [6]
-
In a reaction vessel under an inert atmosphere, dissolve tert-butylacetylene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add n-butyllithium dropwise while maintaining the temperature.
-
After stirring for 30 minutes, add acrolein dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 6,6-dimethyl-1-hepten-4-yn-3-ol as a colorless oil.
Protocol 2: Synthesis of (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne [7]
-
Dissolve 6,6-dimethyl-1-hepten-4-yn-3-ol in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide dropwise.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne.
Protocol 3: Synthesis of Terbinafine [7]
-
To a solution of N-methyl-1-naphthalenemethylamine in a suitable solvent like dimethylformamide, add potassium carbonate.
-
Add (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne to the mixture.
-
Heat the reaction mixture at 60-70 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude Terbinafine base.
-
Purify the crude product by column chromatography or by converting it to its hydrochloride salt.
Protocol 4: Preparation of Terbinafine Hydrochloride [8]
-
Dissolve the crude Terbinafine base in acetone.
-
Add a calculated amount of concentrated hydrochloric acid dropwise with stirring.
-
Cool the mixture to induce precipitation.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum to obtain pure Terbinafine hydrochloride.
Quantitative Data
The following tables summarize key quantitative data related to the antifungal activity of Terbinafine.
Table 1: Inhibitory Concentration (IC50) of Terbinafine against Squalene Epoxidase
| Organism | IC50 (nM) | Reference |
| Trichophyton rubrum | 15.8 | [9] |
| Candida albicans | ~30 | [1][2] |
Table 2: In Vitro Antifungal Activity of Terbinafine (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichophyton spp. | 0.001 - 0.01 | [4] |
| Microsporum spp. | 0.001 - 0.05 | [4] |
| Epidermophyton floccosum | 0.001 - 0.006 | [4] |
| Candida albicans | 0.1 - >100 | [4] |
| Aspergillus fumigatus | 0.2 - 1.6 | [10] |
The synthesis of Terbinafine, a potent antifungal agent, relies on the preparation of key enyne intermediates. The detailed protocols provided herein offer a framework for the laboratory-scale synthesis of this important drug. The quantitative data on its inhibitory activity against squalene epoxidase and its broad-spectrum antifungal efficacy underscore its clinical significance in treating various fungal infections. The high selectivity of Terbinafine for the fungal enzyme ensures its safety and efficacy in therapeutic applications.
References
- 1. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Terbinafine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 9. journals.asm.org [journals.asm.org]
- 10. [Synthesis and antifungal activity of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted -1-(4-substi tuted) naphthalenemethanamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Industrial Production of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key intermediate in the production of various pharmaceuticals, notably the antifungal agent Terbinafine. The described methodology is primarily based on a two-step process involving the hydrolysis of (E)-1,3-dichloropropene followed by a Sonogashira coupling reaction. This route is favored for its amenability to industrial production, offering high product purity and yield.
Data Presentation
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Parameter | Step 1: Hydrolysis | Step 2: Sonogashira Coupling | Overall |
| Starting Materials | (E)-1,3-Dichloropropene, Mineral Alkali (e.g., NaOH) | (E)-1-Hydroxy-3-chloropropylene, tert-Butyl Acetylene | - |
| Key Reagents/Catalysts | Water | Palladium Catalyst, Copper(I) Iodide, Organic Amine (e.g., Triethylamine) | - |
| Solvent | - | Organic Solvent (e.g., Tetrahydrofuran) | - |
| Reaction Temperature | 50-100 °C | 40 °C | - |
| Reaction Time | Not Specified | 10-50 hours | - |
| Typical Yield | Not Specified | High | High |
| Typical Purity | Not Specified | >96% (for subsequent chloro-derivative) | High |
Experimental Protocols
The industrial production of this compound is achieved through a robust two-step synthesis.
Step 1: Hydrolysis of (E)-1,3-Dichloropropene to (E)-1-Hydroxy-3-chloropropylene
This initial step involves the conversion of the readily available (E)-1,3-dichloropropene to (E)-1-hydroxy-3-chloropropylene.
Methodology:
-
(E)-1,3-Dichloropropene is subjected to a hydrolysis reaction under the action of a mineral alkali.[1] The molar ratio of (E)-1,3-dichloropropene to the mineral alkali can range from 1:0.1 to 1:5.0.
-
The reaction is typically carried out at a temperature ranging from 50 to 100 °C .
-
The reaction mixture is processed to isolate the (E)-1-hydroxy-3-chloropropylene intermediate.
Step 2: Sonogashira Coupling of (E)-1-Hydroxy-3-chloropropylene with tert-Butyl Acetylene
The second and key step is the formation of the carbon-carbon bond between the vinyl halide and the terminal alkyne to yield the target molecule.
Methodology:
-
In a suitable reactor, (E)-1-hydroxy-3-chloropropylene and tert-butyl acetylene are dissolved in an organic solvent such as tetrahydrofuran.
-
A palladium catalyst and an organic amine are added to the mixture.[1] A common catalytic system for Sonogashira couplings includes a palladium(0) or palladium(II) complex and a copper(I) co-catalyst, with an amine base.
-
The reaction is maintained at a controlled temperature, for example, 40°C , with continuous stirring.
-
The reaction progress is monitored, and upon completion (typically after 10-50 hours), the reaction mixture is worked up.
-
The workup may involve washing with dilute aqueous ammonia, drying the organic phase, and removing the solvent under reduced pressure to obtain the crude product.
-
The crude this compound is then purified, for instance, by vacuum distillation, to achieve the desired purity for subsequent synthetic steps.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the industrial production process for this compound.
Caption: Synthesis workflow for this compound.
Disclaimer: These application notes are intended for informational purposes for qualified professionals. Industrial production should be carried out with appropriate safety measures and in compliance with all relevant regulations. The provided reaction conditions are based on available literature and may require optimization for specific large-scale applications.
References
Application Notes and Protocols for the Derivatization of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key intermediate in the synthesis of antifungal agents such as Terbinafine. This document outlines detailed protocols for the chemical modification of its hydroxyl group and discusses the biological significance of the resulting derivatives, particularly in the context of antifungal drug development.
Introduction
This compound is a versatile building block possessing a reactive secondary allylic alcohol. This functional group provides a prime site for various chemical transformations, including substitution, esterification, etherification, and oxidation. The derivatization of this molecule is of significant interest as it is a crucial precursor in the synthesis of N-Desmethyl Terbinafine, a metabolite of the widely used antimycotic drug Terbinafine.[1] The exploration of novel derivatives of this scaffold holds the potential for the discovery of new antifungal agents with improved efficacy, broader spectrum of activity, or enhanced pharmacokinetic properties.
Derivatization Reactions and Protocols
The primary routes for the derivatization of this compound involve the transformation of its hydroxyl group. Below are detailed protocols for key derivatization reactions.
Chlorination: Synthesis of (E)-1-Chloro-6,6-dimethyl-2-heptene-4-yne
The conversion of the hydroxyl group to a chlorine atom is a critical step in the synthesis of Terbinafine and its analogs. This transformation creates a reactive intermediate amenable to nucleophilic substitution, allowing for the introduction of various amine-containing side chains.
Experimental Protocol:
A detailed procedure for the chlorination of (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne is outlined in a patented method.[2] In a 2L reaction flask, 96.12g of (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne is dissolved in 210g of hexane. The solution is cooled to a temperature between 0 and 10°C. A Vilsmeier reagent, prepared separately, is then added dropwise to the cooled solution over a period of approximately 3 hours, while maintaining the temperature at 0-10°C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours. The progress of the reaction is monitored by Gas Chromatography (GC) until the starting material is less than or equal to 0.5%. Upon completion, the reaction mixture is carefully added to 500g of ice water to quench the reaction. The layers are separated, and the organic (hexane) layer is washed twice with water. The hexane is then removed under normal pressure to yield the final product, (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 96.12 g | [2] |
| Product | (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne | [2] |
| Product Yield | 101.26 g (92.3%) | [2] |
| Product Purity (by GC) | 98.63% | [2] |
Esterification
The esterification of the hydroxyl group can be employed to synthesize a variety of ester derivatives, which may exhibit unique biological activities or serve as prodrugs. A general protocol for the esterification of alcohols, adaptable for this compound, is the Fischer esterification.
Experimental Protocol (Adapted):
To a round-bottom flask, add the alcohol (this compound, 1 equivalent), the desired carboxylic acid (1.1 equivalents), and a suitable solvent such as toluene. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 4 drops of H₂SO₄). Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction. After cooling to room temperature, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester. Purification can be achieved by column chromatography on silica gel.
Etherification
The synthesis of ether derivatives can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocol (Adapted):
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide. Cool the reaction mixture back to 0°C and add the desired alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.
Oxidation
The oxidation of the secondary alcohol in this compound can yield the corresponding α,β-unsaturated ketone (enynone). A variety of oxidizing agents can be used for this transformation.
Experimental Protocol (Adapted):
For a mild oxidation, Pyridinium chlorochromate (PCC) can be utilized. In a round-bottom flask, suspend PCC (1.5 equivalents) in a dry, non-polar solvent like dichloromethane (DCM). To this suspension, add a solution of this compound (1 equivalent) in DCM dropwise. Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure, and the resulting crude enynone can be purified by column chromatography.
Biological Significance and Signaling Pathways
The derivatives of this compound, particularly the allylamine class to which Terbinafine belongs, are potent antifungal agents. Their primary mechanism of action involves the inhibition of the enzyme squalene epoxidase.[3][4]
Signaling Pathway: Fungal Ergosterol Biosynthesis and Inhibition by Terbinafine
Squalene epoxidase is a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, Terbinafine and its analogs block the conversion of squalene to 2,3-oxidosqualene.[3][4] This inhibition leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in fungal cell death.[4]
References
Application Notes and Protocols: Chlorination of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key intermediate in the synthesis of various organic compounds, most notably the antifungal agent Terbinafine.[1][2][3] The conversion of the hydroxyl group to a chlorine atom is a critical step, yielding 1-chloro-6,6-dimethyl-2-hepten-4-yne, which enhances the molecule's reactivity for subsequent nucleophilic substitution reactions.[1][4] This document provides detailed protocols for the chlorination of this compound using different chlorinating agents, along with comparative data to aid in method selection.
Reaction Overview
The chlorination of this compound involves the substitution of the primary hydroxyl group with a chlorine atom. This transformation can be achieved using various chlorinating agents, with the choice of reagent influencing reaction conditions, yield, and stereoselectivity.
Data Presentation
| Chlorinating Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | E:Z Ratio | Reference |
| HCl / POCl₃ | Acetonitrile / Water | 10 - 28 | 6.3 hours | Not explicitly stated | Not specified | [1] |
| Boron Trichloride (BCl₃) | n-Hexane | 15 - 20 | 10 minutes | 95 | 9:1 | [2] |
Experimental Protocols
Method 1: Chlorination using Hydrogen Chloride and Phosphorus Oxychloride
This method employs a mixture of hydrogen chloride and phosphorus oxychloride in a mixed solvent system to achieve the desired chlorination.
Materials:
-
This compound
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Aqueous Hydrochloric Acid (HCl)
-
Petroleum ether
-
Water
-
Reaction vessel with cooling capabilities
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve the this compound precursor in acetonitrile in a suitable reaction vessel.
-
Cool the solution to 10°C with constant stirring.
-
Slowly add a pre-mixed solution of phosphorus oxychloride and aqueous hydrochloric acid to the reaction mixture, ensuring the temperature is maintained between 10-28°C to control any exothermic reactions.[1]
-
Continue stirring the reaction mass at this temperature for approximately 6.3 hours to ensure the reaction goes to completion.[1]
-
After the reaction is complete, perform a workup by extracting the product with petroleum ether.
-
Wash the organic phase with water to remove any remaining acids and water-soluble impurities.
-
Purify the crude product by fractional distillation under reduced pressure (30-60 torr) to obtain 1-chloro-6,6-dimethyl-2-hepten-4-yne.[1]
Method 2: Chlorination using Boron Trichloride
This protocol utilizes boron trichloride in a non-polar solvent and offers a high yield and good stereoselectivity.[2]
Materials:
-
This compound (referred to as compound 1 in the source)[2]
-
n-Hexane
-
Boron trichloride (1 M solution in hexane)
-
Water
-
20% Sodium Chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Reaction vessel with cooling capabilities
-
Stirring apparatus
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction vessel, dissolve 53 g (0.38 mol) of this compound in 2800 mL of n-hexane.[2]
-
Cool the mixture to a temperature between 10-15°C.[2]
-
Over a period of 10 minutes, add 480 mL (0.48 mol) of a 1 M boron trichloride solution in hexane to the mixture, maintaining the temperature between 15-20°C.[2]
-
Stir the reaction mixture at 20°C for an additional 10 minutes.[2]
-
Quench the reaction by adding 1000 mL of water and stir for 10 minutes.[2]
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with a 20% NaCl solution.[2]
-
Dry the organic phase over magnesium sulfate (MgSO₄).[2]
-
Evaporate the solvent under reduced pressure to yield the final product, 1-chloro-6,6-dimethyl-2-hepten-4-yne (57.1 g, 95% yield) with a 9:1 E:Z ratio.[2]
Mandatory Visualizations
Reaction Workflow
Caption: General experimental workflow for the chlorination of this compound.
Discussion
The choice of chlorinating agent significantly impacts the reaction outcome. The use of boron trichloride provides a high yield (95%) and good stereoselectivity (9:1 E:Z ratio) under mild conditions and with a short reaction time.[2] The method utilizing a combination of hydrochloric acid and phosphorus oxychloride is also effective, though specific yield and stereoselectivity data were not available in the reviewed literature.[1]
Other common chlorinating agents for alcohols include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[5][6][7] While specific protocols for their reaction with this compound were not found in the initial search, these reagents are known to convert alcohols to alkyl chlorides, often with the formation of gaseous byproducts which can simplify purification.[6][7] For instance, thionyl chloride reacts with alcohols to produce the corresponding chloroalkane, sulfur dioxide, and hydrogen chloride, all of which are gases.[6]
Researchers should consider factors such as reagent availability, cost, safety precautions, desired yield, and stereoselectivity when selecting a chlorination method. The protocols provided herein offer two distinct and effective approaches for the synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne, a valuable intermediate in pharmaceutical development.
References
- 1. 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8 | Benchchem [benchchem.com]
- 2. 1-Chloro-6,6-dimethyl-2-hepten-4-yne: Uses; Preparation_Chemicalbook [chemicalbook.com]
- 3. 1-Chloro-6,6-dimethyl-2-heptene-4-yne | 126764-17-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. organic chemistry - Thionyl Chloride and enols, carboxylic acids, alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Asymmetric Synthesis Involving 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key building block in synthetic organic chemistry, most notably as a precursor to the antifungal agent Terbinafine. While the synthesis of Terbinafine utilizes the achiral (E)-isomer of this enyne alcohol, the broader class of chiral enyne and allylic alcohol scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products. This document provides an overview of the synthesis of this compound and presents a detailed protocol for a representative asymmetric synthesis that can be adapted to produce chiral allylic alcohols with similar structural motifs.
Part 1: Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
The most common route to (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is through a Sonogashira coupling reaction. This method provides the geometrically pure (E)-isomer, which is essential for its use in the synthesis of Terbinafine.
Reaction Scheme: The synthesis involves the palladium-catalyzed coupling of an (E)-vinyl halide with a terminal alkyne.
This protocol is adapted from established procedures for Sonogashira couplings.
-
Materials:
-
(E)-1-Hydroxy-3-chloro-propene (1.0 equiv)
-
tert-Butylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv)
-
Copper(I) iodide (0.04 equiv)
-
Triethylamine (2.5 equiv)
-
Anhydrous THF (solvent)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the palladium catalyst and copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Add (E)-1-Hydroxy-3-chloro-propene and tert-Butylacetylene to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
-
Part 2: Asymmetric Synthesis of Chiral Allylic Alcohols
While no specific asymmetric synthesis of this compound has been prominently reported, general methods for the enantioselective synthesis of chiral allylic alcohols from alkynes and aldehydes are well-established. The following protocol details a nickel-catalyzed reductive coupling, which could be hypothetically applied to synthesize chiral analogs.[1][2][3]
Hypothetical Reaction Scheme: This reaction couples an alkyne (e.g., 3,3-dimethyl-1-butyne) and an aldehyde (e.g., acrolein) in the presence of a chiral nickel catalyst to generate a chiral allylic alcohol.
This protocol is based on the highly enantioselective method developed by Jamison and coworkers for the synthesis of allylic alcohols.[2][3]
-
Materials:
-
Nickel(II) bis(1,5-cyclooctadiene) [Ni(cod)₂] (10 mol%)
-
Chiral phosphine ligand (e.g., (+)-(Neomenthyl)diphenylphosphine, (+)-NMDPP) (12 mol%)
-
Alkyne (e.g., 3,3-dimethyl-1-butyne) (1.2 equiv)
-
Aldehyde (e.g., acrolein) (1.0 equiv)
-
Triethylborane (Et₃B) (1.5 M in THF, 2.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc)
-
-
Procedure:
-
In a glovebox, charge an oven-dried vial with Ni(cod)₂ and the chiral ligand.
-
Add anhydrous ethyl acetate and stir for 15 minutes to allow for ligand association.
-
Add the alkyne, followed by the aldehyde.
-
Cool the vial to 0 °C.
-
Add the triethylborane solution dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantioenriched allylic alcohol.
-
Data Presentation
The following table summarizes representative data for the nickel-catalyzed asymmetric reductive coupling of various alkynes and aldehydes, demonstrating the method's effectiveness.[3][4]
| Entry | Alkyne (R¹) | Aldehyde (R²) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Isobutyraldehyde | (S,E)-2,2-dimethyl-5-phenylpent-3-en-1-ol | 85 | 96 |
| 2 | 1-Naphthyl | Cyclohexanecarboxaldehyde | (S,E)-1-cyclohexyl-3-(naphthalen-1-yl)but-2-en-1-ol | 91 | 95 |
| 3 | Trimethylsilyl | Isobutyraldehyde | (S,E)-5,5-dimethyl-1-(trimethylsilyl)hex-1-en-3-ol | 78 | 92 |
| 4 | tert-Butyl | Propanal | (S,E)-2,2-dimethylhept-4-en-3-ol | 88 | 94 |
Note: Entry 4 is a hypothetical example structurally similar to the target molecule to illustrate potential outcomes.
Applications in Drug Development
Chiral allylic alcohols and enynes are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
-
Asymmetric Synthesis: They serve as versatile synthons for introducing chirality. The alcohol moiety can direct further stereoselective reactions (e.g., epoxidation), and the alkene and alkyne functionalities can be transformed into a wide range of other functional groups.
-
Bioactive Scaffolds: The enyne motif is present in numerous natural products with antifungal, antibacterial, and antitumor activities.[5]
-
Terbinafine Analogs: While Terbinafine itself is achiral, the development of chiral analogs could lead to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. Research has been conducted on chiral derivatives of Terbinafine, showing that stereochemistry can significantly impact antifungal activity.[6]
By providing access to enantioenriched building blocks, the asymmetric protocols described herein are of great value to drug discovery programs aiming to explore new chemical space and develop next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric reductive coupling of alkynes and aldehydes: enantioselective synthesis of allylic alcohols and alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and α-Hydroxy Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Activated 1,3-enynes in enantioselective synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne in Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an overview of the known applications of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. Following a comprehensive review of available scientific literature, it is important to note that this compound is predominantly utilized as a key intermediate in multi-step organic syntheses rather than as a catalyst for chemical reactions.
Our research indicates that there is no readily available information on the catalytic use of this compound. Therefore, the following sections detail its established role as a synthetic building block.
Application as a Synthetic Intermediate
This compound is a valuable precursor in the synthesis of various organic molecules. Its primary documented application is in the preparation of terbinafine and its derivatives, which are antifungal agents.
Synthesis of N-Desmethyl Terbinafine
(E)-6,6-Dimethylhept-2-en-4-yn-1-ol serves as an intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of the antifungal drug Terbinafine.[1] This highlights the compound's importance in the development and study of pharmaceutical compounds.
Synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne
The hydroxyl group of this compound can be readily substituted to introduce other functional groups. A notable example is its conversion to (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne. This transformation is a key step in the synthesis of more complex molecules.
Experimental Protocol: Synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne
The following protocol describes the chlorination of (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne.
Objective: To replace the hydroxyl group of (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne with a chlorine atom.
Materials:
-
(E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne
-
Chlorinating agent (e.g., thionyl chloride, oxalyl chloride)
-
Non-polar solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne in a suitable non-polar solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the chlorinating agent to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne.
Quantitative Data:
Due to the absence of literature detailing the catalytic applications of this compound, a table summarizing catalytic performance is not applicable. The yield and purity of the described synthetic transformation are dependent on the specific reaction conditions and reagents used.
Logical Workflow for Synthesis
The following diagram illustrates the synthetic utility of this compound as an intermediate.
Caption: Synthetic pathway from the starting material.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Sonogashira coupling reaction.
| Issue | Potential Causes | Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The Palladium catalyst may be oxidized or improperly activated. 2. Insufficient Base: The amine base may not be strong enough or used in insufficient quantity to deprotonate the terminal alkyne. 3. Poor Substrate Reactivity: The vinyl halide used may have low reactivity (e.g., chloride vs. iodide).[1][2] 4. Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate.[1] | 1. Use fresh, high-quality Palladium and Copper catalysts. Consider in-situ reduction of a Pd(II) precursor.[1][3] 2. Switch to a stronger amine base (e.g., triethylamine, diisopropylamine) or increase its stoichiometry. Ensure the base is dry.[4] 3. If possible, use a more reactive vinyl halide, such as (E)-1-iodo-3-hydroxy-propene, instead of the chloro-analogue.[1] 4. Gradually increase the reaction temperature, for example, to 40-50°C, while monitoring for side product formation.[4] |
| Formation of Dimerized Alkyne (Glaser Coupling Byproduct) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne. 2. High Copper Catalyst Concentration: An excess of the copper co-catalyst can favor the Glaser coupling pathway.[5] | 1. Thoroughly degas all solvents and reagents with an inert gas (e.g., Argon or Nitrogen) before and during the reaction.[3] 2. Reduce the amount of Copper(I) iodide used. Consider running a copper-free Sonogashira coupling, although this may require different ligands and conditions.[2][6] |
| Incomplete Reaction | 1. Short Reaction Time: The reaction may not have been allowed to run to completion. 2. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. | 1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time as needed. Reactions can take from several hours to over a day.[4] 2. Add a second portion of the Palladium catalyst if the reaction stalls. |
| Formation of Unidentified Byproducts | 1. Side Reactions: The starting materials or product may be undergoing side reactions under the reaction conditions. 2. Impure Reagents: Impurities in the starting materials can lead to the formation of byproducts. | 1. Lower the reaction temperature to minimize side reactions. 2. Ensure the purity of all reagents, especially the vinyl halide and the terminal alkyne, through distillation or other purification methods. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Sonogashira cross-coupling reaction. This involves coupling a vinyl halide, such as (E)-1-hydroxy-3-chloro-propylene, with tert-butyl acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an organic amine base.[7]
Q2: Which palladium catalyst is best for this synthesis?
A2: Both Pd(0) and Pd(II) complexes can be effective. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).[2][4] If using a Pd(II) catalyst, it will be reduced in situ to the active Pd(0) species.[1]
Q3: Is the copper co-catalyst always necessary?
A3: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, such as CuI, to increase the reaction rate, copper-free conditions have been developed.[2][6] These can be advantageous in minimizing the formation of alkyne homocoupling (Glaser) byproducts.[1]
Q4: What is the role of the amine base in the reaction?
A4: The amine base, typically an aliphatic tertiary amine like triethylamine or tri-n-butylamine, serves two main purposes: it deprotonates the terminal alkyne to form the reactive acetylide species and neutralizes the hydrogen halide formed during the reaction.[1][4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the visualization of the consumption of starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Sonogashira Coupling for the Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne[7]
This protocol is adapted from a patented procedure for the synthesis of a related compound.
Materials:
-
(E)-1-hydroxy-3-chloro-propylene
-
tert-butyl acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Organic amine (e.g., triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.
-
Add the organic amine and (E)-1-hydroxy-3-chloro-propylene to the reaction mixture.
-
Slowly add tert-butyl acetylene to the stirred mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by washing with dilute ammonia water.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This key intermediate is often prepared via Sonogashira coupling or a Grignard reaction, both of which can be prone to side reactions that impact yield and purity.
Troubleshooting Guide: Side Reactions and Solutions
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Sonogashira Coupling
The Sonogashira coupling for this synthesis typically involves the reaction of tert-butylacetylene with a halo-substituted propenol, such as (E)-1-hydroxy-3-chloro-propylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Diagram of the Sonogashira Coupling Workflow
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Common Problems and Solutions
| Problem ID | Observed Issue | Potential Cause | Recommended Solution |
| SC-01 | Low yield of the desired product and presence of a significant amount of a higher molecular weight byproduct. | Homocoupling (Glaser Coupling): The terminal alkyne (tert-butylacetylene) couples with itself to form 1,4-di-tert-butyl-1,3-butadiyne. This is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1] | 1. Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. 2. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 3. Reducing Atmosphere: Introduce a reducing atmosphere, such as hydrogen gas diluted with nitrogen, to minimize oxidative homocoupling.[1] 4. Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can significantly reduce or eliminate homocoupling. |
| SC-02 | Complex reaction mixture with multiple unidentified spots on TLC. | Catalyst Decomposition: The palladium catalyst may have decomposed, leading to incomplete reaction and the formation of various byproducts. | 1. Use High-Purity Reagents: Ensure the purity of the catalyst, co-catalyst, and base. 2. Ligand Choice: Select appropriate phosphine ligands that stabilize the palladium catalyst. 3. Temperature Control: Avoid excessive temperatures that can lead to catalyst degradation. |
| SC-03 | Difficulty in purifying the product from the homocoupled byproduct. | Similar Polarity: The desired product and the homocoupled diyne may have similar polarities, making separation by standard column chromatography challenging. | 1. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation. 2. Recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
Method 2: Grignard Reaction
This synthetic route typically involves the addition of an alkynyl Grignard reagent (e.g., ethynylmagnesium bromide) to an α,β-unsaturated aldehyde, such as propenal, followed by reaction with a suitable electrophile to introduce the tert-butyl group, or the addition of a tert-butylacetylide Grignard reagent to an appropriate aldehyde. A more direct approach is the addition of a tert-butylalkynyl Grignard reagent to propenal.
Diagram of the Grignard Reaction Troubleshooting Logic
Caption: Troubleshooting logic for the Grignard reaction synthesis of this compound.
Common Problems and Solutions
| Problem ID | Observed Issue | Potential Cause | Recommended Solution |
| GR-01 | Formation of a significant isomeric byproduct. | 1,4-Conjugate Addition: The Grignard reagent can add to the β-carbon of the propenal (1,4-addition) instead of the carbonyl carbon (1,2-addition), leading to the formation of an isomeric ketone after workup. Grignard reagents generally favor 1,2-addition, but 1,4-addition can be competitive.[2][3] | 1. Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled 1,2-addition product.[2] 2. Avoid Copper Salts: Ensure the absence of copper(I) salts, as they are known to catalyze 1,4-addition.[4] |
| GR-02 | Presence of propanal or propanol in the product mixture. | Reduction of the Aldehyde: If the Grignard reagent is sterically hindered, it can act as a reducing agent, transferring a β-hydride to the carbonyl carbon. | 1. Less Hindered Grignard: If possible, use a less sterically bulky Grignard reagent. 2. Slow Addition: Add the Grignard reagent slowly to the aldehyde solution to maintain a low concentration of the Grignard reagent and minimize side reactions. |
| GR-03 | Low conversion of starting materials. | Inactive Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or acidic protons. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. 2. Titrate Grignard Reagent: Determine the exact concentration of the Grignard reagent by titration before use. 3. Freshly Prepared: Use freshly prepared Grignard reagent for best results. |
Frequently Asked Questions (FAQs)
Q1: In the Sonogashira synthesis, my reaction mixture turns black. Is this normal?
A1: A color change to dark brown or black is common in Sonogashira reactions and often indicates the formation of palladium black (colloidal palladium), which is a sign of catalyst decomposition. While some catalyst decomposition is often tolerated, excessive formation can lead to a sluggish or incomplete reaction. This can be minimized by using appropriate ligands, controlling the reaction temperature, and ensuring the purity of all reagents.
Q2: How can I confirm the presence of the homocoupled diyne byproduct?
A2: The homocoupled byproduct, 1,4-di-tert-butyl-1,3-butadiyne, can be identified by standard analytical techniques. In mass spectrometry, it will have a molecular ion peak corresponding to its molecular weight. In ¹H NMR, it will show a single peak for the tert-butyl protons. Its presence can also be inferred from GC-MS analysis of the crude reaction mixture.
Q3: What is the typical ratio of 1,2- to 1,4-addition in the Grignard reaction with propenal?
A3: The ratio is highly dependent on the reaction conditions. For Grignard reagents, 1,2-addition is generally the major pathway.[2][3] However, the exact ratio can be influenced by the specific Grignard reagent used, the solvent, and the temperature. The presence of impurities, especially copper salts, can significantly increase the amount of 1,4-addition.[4]
Q4: Can I use organolithium reagents instead of Grignard reagents for the addition to propenal?
A4: Yes, organolithium reagents can also be used. They are generally more reactive than Grignard reagents and tend to give a higher proportion of the 1,2-addition product. However, their higher reactivity also makes them more sensitive to moisture and other protic impurities.
Experimental Protocols
General Protocol for Sonogashira Coupling
-
To a dried flask under an inert atmosphere, add the halo-propenol (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
To the stirred mixture, add tert-butylacetylene (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Grignard Reaction
-
Place a solution of propenal (1.0 eq) in anhydrous diethyl ether or THF in a dried flask under an inert atmosphere and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
To this solution, add a solution of tert-butylalkynylmagnesium halide (1.1-1.3 eq) in the same solvent dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the resulting alcohol by column chromatography.
References
Purification challenges of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is a mixture of E/Z isomers. How can I separate them?
A1: The separation of E/Z isomers of enyne alcohols can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. Use a high-performance silica gel with a non-polar eluent system, such as a hexane/ethyl acetate gradient. A shallow gradient and a long column can improve separation.
-
Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC with a suitable mobile phase like acetonitrile/water can be effective.
-
Complexation: In some cases, derivatization of the alcohol to a bulky ester or complexation with a metal center can enhance the stereochemical differences, allowing for easier separation, followed by deprotection.
Q2: I am observing significant product degradation during purification. What are the likely causes and solutions?
A2: this compound contains sensitive functional groups (alcohol, alkene, alkyne) that can be prone to degradation under certain conditions.
-
Acid/Base Sensitivity: Avoid strong acidic or basic conditions. If using silica gel for chromatography, consider neutralizing it with a small amount of triethylamine in the eluent. For acidic impurities, a gentle wash with a dilute sodium bicarbonate solution during workup may be helpful.
-
Thermal Instability: The compound may be sensitive to high temperatures. If using distillation, perform it under high vacuum to lower the boiling point. For column chromatography, avoid high solvent flow rates that can generate heat.
-
Oxidation: The allylic alcohol and the enyne moiety can be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q3: My purified product still contains residual catalyst from the synthesis. How can I remove it?
A3: The choice of removal method depends on the nature of the catalyst.
-
Palladium or Copper Catalysts: These are often used in coupling reactions to synthesize enynes. A common method for their removal is to wash the organic solution with an aqueous solution of a chelating agent like EDTA or to pass it through a pad of celite or a specialized metal scavenger resin.
-
Base Catalysts: If an amine base was used, it can often be removed by an acidic wash (e.g., dilute HCl). However, be cautious of the acid sensitivity of your product. A milder alternative is to use a silica gel plug filtration.
Q4: The column chromatography separation is poor, and the compound is streaking on the TLC plate. What can I do?
A4: Streaking on TLC and poor separation in column chromatography often indicate issues with the stationary phase, mobile phase, or the sample itself.
-
Solvent System Optimization: Experiment with different solvent systems in TLC to find the optimal eluent for separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether).
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Overloading the column can also lead to poor separation.
-
Stationary Phase: If streaking persists, it might be due to the acidity of the silica gel. As mentioned, adding a small amount of triethylamine to the eluent can help. Alternatively, using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol) could be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: Common impurities may include:
-
Unreacted starting materials (e.g., the corresponding aldehyde/alkyne).
-
Homocoupled byproducts of the alkyne.
-
Solvents used in the reaction and workup.
-
Catalysts and ligands.
-
Over-oxidized or reduced byproducts if the synthesis involves such steps.
-
Geometric (E/Z) isomers.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify non-volatile impurities and isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (O-H, C=C, C≡C).
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored:
-
At low temperatures (-20°C is recommended for long-term storage).
-
Under an inert atmosphere (argon or nitrogen).
-
Protected from light.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Enyne Alcohol
| Purification Method | Typical Recovery | Purity Achieved | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 70-90% | >95% | Scalable, cost-effective | Can cause degradation if not optimized |
| Preparative HPLC | 50-70% | >99% | High purity, good for isomer separation | Less scalable, more expensive |
| Vacuum Distillation | 60-80% | 90-98% | Good for removing non-volatile impurities | Potential for thermal degradation |
Table 2: Typical Analytical Parameters for this compound
| Parameter | Technique | Expected Value/Observation |
| ¹H NMR | 400 MHz, CDCl₃ | Peaks corresponding to the vinyl, alkynyl, methylene, and tert-butyl protons. The coupling constant between vinyl protons can help determine the E/Z configuration. |
| ¹³C NMR | 100 MHz, CDCl₃ | Signals for the alkynyl, vinyl, carbinol, and aliphatic carbons. |
| GC-MS | EI | Molecular ion peak and characteristic fragmentation pattern. |
| HPLC | C18 column, MeCN/H₂O | A single major peak for the pure compound. Isomers may appear as closely eluting peaks. |
| FTIR | Neat | Strong, broad O-H stretch (~3300 cm⁻¹), C=C stretch (~1650 cm⁻¹), C≡C stretch (~2200 cm⁻¹). |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Removal of Palladium Catalyst
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic solution with a 0.1 M aqueous solution of EDTA disodium salt. Repeat the wash two to three times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.
Visualizations
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by its molecular structure, which contains a conjugated eneyne system and an allylic alcohol. Key factors affecting its stability include:
-
Oxidation: The allylic alcohol and the conjugated system are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[1][2] Aerobic oxidation of allylic alcohols can yield α,β-unsaturated aldehydes or ketones.[2]
-
Temperature: Elevated temperatures can accelerate degradation. While the compound is a liquid, prolonged exposure to heat should be avoided.[3][4] Forced degradation studies on Terbinafine, a downstream product, show degradation at elevated temperatures.[3]
-
Light: Exposure to UV light can potentially lead to photodegradation, a common issue for conjugated systems.[5] Photostability studies on Terbinafine hydrochloride cream showed a 14% potency loss.[5]
-
pH (Acids and Bases): Strong acidic or basic conditions can catalyze degradation reactions such as isomerization or other rearrangements.[1][6] Forced degradation studies on Terbinafine show significant degradation under both acidic and basic hydrolysis conditions.[1][6]
-
Presence of Metal Catalysts: Trace metals can catalyze isomerization or oxidation reactions. For instance, ruthenium complexes have been shown to isomerize allylic alcohols to ketones.[7]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, the compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Container: Use amber glass vials or other containers that protect from light.
-
Purity of Solvents: If in solution, use high-purity, peroxide-free solvents.
Q3: I am observing unexpected peaks in my HPLC analysis after a reaction. What could they be?
A3: Unexpected peaks likely represent degradation products or isomers. Given the structure of this compound, potential side products could include:
-
(E)-6,6-Dimethylhept-2-en-4-ynal: The oxidation product of the primary allylic alcohol.
-
Isomers: The double bond may isomerize from the trans (E) to the cis (Z) configuration, which would likely have a different retention time on HPLC.
-
Rearrangement Products: Allylic alcohols can undergo rearrangement reactions.[7]
-
Cleavage Products: Strong oxidation can cleave the carbon-carbon triple or double bonds, leading to smaller molecules like carboxylic acids. For instance, ozonolysis of internal alkynes yields two carboxylic acids.
Q4: Can this compound undergo isomerization?
A4: Yes, two primary types of isomerization are possible:
-
E/Z Isomerization: The double bond can isomerize between the trans (E) and cis (Z) forms, especially in the presence of acid, base, or light.
-
Allylic Rearrangement: The allylic alcohol could potentially undergo rearrangement to form a ketone, although this may require specific catalysts.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Purity Over Time in Storage | Oxidation, thermal degradation, or photodegradation. | 1. Re-evaluate storage conditions: ensure the compound is stored under an inert atmosphere, refrigerated, and protected from light. 2. Check solvents for peroxides if stored in solution. |
| Inconsistent Reaction Yields | Degradation of the starting material before or during the reaction. | 1. Use freshly acquired or purified this compound. 2. Degas reaction solvents to remove oxygen. 3. Run reactions under an inert atmosphere (N₂ or Ar). |
| Formation of a Yellow Tint in the Sample | Formation of colored degradation products, possibly from oxidation or polymerization of the conjugated system. | 1. Analyze the sample by HPLC-UV/Vis to identify new chromophores. 2. Consider purification by column chromatography or distillation if the impurity level is significant.[4] |
| Appearance of an Aldehyde Peak in NMR/GC-MS | Oxidation of the primary alcohol. | 1. Avoid exposure to air, especially during heating or in the presence of metal catalysts. 2. Use antioxidants if compatible with the desired chemistry. |
Data on Related Compound Stability
Table 1: Summary of Terbinafine HCl Degradation Under Stress Conditions
| Stress Condition | % Degradation | Reference |
|---|---|---|
| Acid Hydrolysis (0.1 M HCl, 60°C, 1 hr) | 25% | [6] |
| Base Hydrolysis (0.1 M NaOH, 60°C, 1 hr) | 35% | [6] |
| Oxidation (3% H₂O₂, RT, 1 hr) | 65% | [6] |
| Photolysis (UV light, 6 hrs) | 22% | [6] |
| Thermal (80°C, vacuum, up to 96 hrs) | No significant degradation |[3] |
Note: This data is for the final drug product, Terbinafine HCl, and should be used as an indicative guide for potential sensitivities of the intermediate.
Visualized Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. wjmpr.com [wjmpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. japsonline.com [japsonline.com]
- 7. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sonogashira coupling for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This guide provides troubleshooting advice and frequently asked questions for the Sonogashira coupling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and similar sterically hindered propargylic alcohols.
Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira coupling of sterically hindered substrates with functional groups like alcohols.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Catalyst Inactivity: The Pd(0) active species has not formed or has decomposed. 2. Steric Hindrance: The t-butyl group on the alkyne slows the reaction rate. 3. Low Temperature: Reaction temperature is insufficient for the oxidative addition step, which is often rate-limiting.[1][2] 4. Inappropriate Ligand: The phosphine ligand is not bulky or electron-rich enough to promote catalysis with a challenging substrate. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. 2. Increase reaction time and/or temperature. Consider using a more active catalyst system with bulky, electron-rich phosphine ligands like XPhos or PtBu₃.[3][4][5] 3. For aryl bromides, temperatures around 80-100°C may be necessary.[2] Microwave irradiation can also be effective for accelerating slow reactions.[4][6] 4. Switch to a bulkier, more electron-rich ligand such as XPhos, sXPhos, or PtBu₃.[3][5][7] |
| Significant Glaser Homocoupling | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt.[3][8][9][10] 2. High Copper Concentration: Excess copper can accelerate the rate of alkyne dimerization.[3] 3. Slow Cross-Coupling: If the desired cross-coupling is slow (e.g., due to steric hindrance), homocoupling becomes a more competitive side reaction.[11] | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[8] Use properly degassed solvents. Some protocols suggest adding a small amount of dilute hydrogen gas to the inert atmosphere to suppress homocoupling.[9][12] 2. Reduce the loading of the Cu(I) co-catalyst. Alternatively, switch to a copper-free protocol.[8][13][14] 3. Implement strategies to accelerate the cross-coupling (see "Low or No Yield"). Slow addition of the alkyne can also help maintain a low concentration, disfavoring dimerization.[3] |
| Catalyst Decomposition (Solution turns black) | 1. High Temperature: The palladium catalyst may be unstable at elevated temperatures, leading to the formation of palladium black. 2. Solvent Effects: Certain solvents, like THF, can sometimes promote the formation of palladium black.[15] 3. Ligand Dissociation: The protective phosphine ligand may dissociate from the palladium center. | 1. Lower the reaction temperature if possible, or screen alternative, more thermally stable catalysts and ligands. 2. Switch to a different solvent system, such as DMF, acetonitrile, or using the amine base (e.g., triethylamine) as the solvent.[2][15] 3. Use a ligand with a stronger binding affinity for the palladium center, such as a bidentate ligand (e.g., dppf).[2] |
| Reaction Stalls | 1. Base Insufficiency: The base may be too weak to deprotonate the alkyne efficiently, especially if the hydroxyl group competes for the base. 2. Inhibition by Copper: In some cases, particularly with challenging substrates like aryl chlorides, copper has been observed to inhibit the reaction.[3] | 1. Switch to a stronger base. For substrates with acidic protons, inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective.[4][16] Amines with less steric hindrance, like diisopropylamine, may also be more effective.[2] 2. If inhibition is suspected, a copper-free protocol is the best alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for a sterically hindered propargylic alcohol like this compound?
For challenging substrates, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient. A more robust system is often required. Consider using a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like XPhos, sXPhos, or PtBu₃.[3][5][7] These ligands promote the crucial oxidative addition step and stabilize the catalytic species.
Q2: Should I use a copper co-catalyst? What are the pros and cons?
The use of a copper(I) co-catalyst (typically CuI) is the "classic" Sonogashira condition and serves to increase the reaction rate.[8]
-
Pros: Generally leads to faster reactions at milder conditions (e.g., room temperature) for simple substrates.[8][10]
-
Cons: The primary drawback is the promotion of undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[3][8][17] Copper salts can also be environmentally problematic and difficult to remove from the final product, which is a concern in pharmaceutical synthesis.[1][13]
For a sensitive or sterically hindered substrate where the desired reaction is slow, avoiding homocoupling is critical. Therefore, a copper-free protocol is highly recommended .[13][14]
Q3: Which base is most suitable when my substrate has a free hydroxyl group?
The free -OH group is acidic and can react with the base. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they may not be optimal.[8]
-
Amine Bases: Secondary amines like piperidine or diisopropylamine can be more effective than tertiary amines in some cases.[8]
-
Inorganic Bases: For sensitive substrates, inorganic bases are an excellent choice. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used in copper-free protocols and can provide good to excellent yields without interfering with the hydroxyl group.[4][7][16] Tetrabutylammonium fluoride (TBAF) has also been used effectively.[10][18]
Q4: How critical is it to maintain an inert atmosphere?
It is absolutely critical, especially when using a copper co-catalyst. Oxygen is the primary culprit in the Glaser homocoupling side reaction.[8][9] Even for copper-free systems, degassing solvents and maintaining an argon or nitrogen atmosphere is crucial to prevent the oxidation and decomposition of the palladium catalyst.
Q5: My reaction is very slow. Besides changing the catalyst, what can I do?
If the reaction is slow, increasing the temperature is a common strategy.[2][19] For aryl bromides and especially aryl chlorides, temperatures of 80-150°C may be required.[3][19] Using a high-boiling point solvent like DMF can facilitate this.[19] Microwave-assisted heating can also dramatically reduce reaction times from hours to minutes.[4][6]
Experimental Protocols
Protocol 1: Recommended Copper-Free Sonogashira Coupling
This protocol is optimized to minimize side reactions and is suitable for sterically hindered substrates with sensitive functional groups.
Reagents:
-
Aryl/Vinyl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
sXPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl/vinyl halide, Pd(OAc)₂, sXPhos, and Cs₂CO₃.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the mixture for 15 minutes at room temperature.
-
Add the this compound via syringe.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling
This protocol can be attempted if copper-free methods are unsuccessful, but rigorous exclusion of oxygen is mandatory.
Reagents:
-
Aryl/Vinyl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Anhydrous, degassed Triethylamine (TEA)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed TEA as the solvent.
-
Stir the mixture for 15 minutes at room temperature.
-
Add the this compound via syringe.
-
Stir the reaction at room temperature or heat gently (40-60°C) if necessary. Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: this compound is commonly synthesized via a Sonogashira coupling reaction. This involves the cross-coupling of (E)-1-hydroxy-3-chloro-propylene with tert-butyl acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3]
Q2: What are the most common byproducts observed in this synthesis?
A2: Common byproducts in the Sonogashira coupling for enyne synthesis include homocoupled products of the terminal alkyne (e.g., 1,4-di-tert-butyl-1,3-butadiyne), homocoupled products of the vinyl halide, and products arising from catalyst decomposition or side reactions. Incomplete reaction leading to residual starting materials is also a common issue.
Q3: Which analytical techniques are most suitable for identifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information. High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification of non-volatile components.[4][5]
Q4: How can the formation of the primary alkyne homocoupling byproduct be minimized?
A4: The homocoupling of the terminal alkyne, often referred to as the Glaser coupling, is a common side reaction. It can be minimized by:
-
Slowly adding the terminal alkyne to the reaction mixture.
-
Ensuring a high concentration of the vinyl halide relative to the terminal alkyne.
-
Using a copper-free Sonogashira protocol, although this may require optimization of ligands and reaction conditions.[2]
-
Maintaining strict anaerobic conditions to prevent oxidative coupling.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use freshly prepared or properly stored palladium and copper catalysts. Ensure the palladium catalyst is in the correct oxidation state (Pd(0)). | An increase in the conversion of starting materials to the desired product. |
| Poor Quality Reagents | Use high-purity starting materials and dry, deoxygenated solvents. | Reduced side reactions and improved reaction efficiency. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Sonogashira couplings are typically run at room temperature to slightly elevated temperatures.[1] | Improved reaction rate and selectivity towards the desired product. |
| Incorrect Base | The choice and concentration of the amine base are crucial. A hindered or weak base may be required to suppress side reactions. | Enhanced product formation and minimized byproduct generation. |
Issue 2: Presence of Significant Amounts of Homocoupled Alkyne Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of Terminal Alkyne | Add the terminal alkyne (tert-butyl acetylene) slowly to the reaction mixture using a syringe pump. | This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling reaction over homocoupling. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] | The absence of oxygen will suppress the oxidative homocoupling of the alkyne. |
| Excessive Copper Catalyst | Reduce the amount of the copper(I) co-catalyst or consider a copper-free Sonogashira protocol. | A lower concentration of the copper catalyst can decrease the rate of alkyne homocoupling. |
Issue 3: Complex Byproduct Profile Observed in GC-MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Run at High Temperature | Lower the reaction temperature and monitor the reaction progress more frequently. | Reduced formation of thermal degradation products and other undesired side products. |
| Catalyst Decomposition | Use more robust ligands for the palladium catalyst to prevent catalyst decomposition and the formation of metallic palladium, which can catalyze other reactions. | A cleaner reaction profile with fewer unidentified byproducts. |
| Side Reactions of the Hydroxy Group | Protect the hydroxyl group of (E)-1-hydroxy-3-chloro-propylene with a suitable protecting group (e.g., a silyl ether) before the coupling reaction, followed by deprotection. | This will prevent side reactions involving the hydroxyl functionality. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a small plug of silica gel to remove the catalyst.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.
Protocol 2: ¹H NMR for Structural Elucidation
-
Sample Preparation: Evaporate the solvent from a purified fraction of the reaction mixture and dissolve the residue in deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the main product and any major byproducts. Key signals for the desired product include those for the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the tert-butyl group.
Data Presentation
Table 1: Hypothetical GC-MS Analysis of Reaction Products under Different Conditions
| Condition | Desired Product (%) | Homocoupled Alkyne (%) | Unreacted Vinyl Halide (%) | Other Byproducts (%) |
| Standard | 75 | 15 | 5 | 5 |
| Slow Alkyne Addition | 85 | 5 | 5 | 5 |
| No Copper Catalyst | 80 | 2 | 10 | 8 |
| High Temperature | 60 | 20 | 5 | 15 |
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Workflow for byproduct analysis.
References
Technical Support Center: Chlorination of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions for the chlorination of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne to synthesize 1-Chloro-6,6-dimethyl-2-heptene-4-yne, a key intermediate in the production of the antifungal agent Terbinafine.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chlorination of this compound?
A1: The most frequently employed methods involve the use of chlorinating agents such as a mixture of hydrogen chloride (HCl) and phosphorus oxychloride (POCl₃) or boron trichloride (BCl₃). Thionyl chloride (SOCl₂) is also a common reagent for the chlorination of similar allylic and propargylic alcohols.
Q2: What is the primary application of the product, 1-Chloro-6,6-dimethyl-2-heptene-4-yne?
A2: 1-Chloro-6,6-dimethyl-2-heptene-4-yne is a crucial intermediate in the synthesis of Terbinafine, a widely used antifungal medication.[2] The purity of this intermediate is critical for the quality of the final active pharmaceutical ingredient.
Q3: What are the expected geometric isomers of the product?
A3: The product, 1-Chloro-6,6-dimethyl-2-heptene-4-yne, can exist as a mixture of (E) and (Z) isomers (cis/trans). The ratio of these isomers can be influenced by the reaction conditions and the chlorinating agent used. It is common to obtain a mixture, which may require purification to isolate the desired isomer.[3][4]
Q4: How can the product be purified?
A4: Fractional distillation under reduced pressure is a common and effective method for purifying 1-Chloro-6,6-dimethyl-2-heptene-4-yne.[5][6] This technique helps to separate the desired product from unreacted starting material, byproducts, and isomeric impurities.
Q5: What analytical techniques are used to characterize the product?
A5: The product is typically characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and determine the isomeric ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time or temperature according to the protocol. - Ensure the chlorinating agent is fresh and of high purity. - Use a slight excess of the chlorinating agent. |
| Degradation of starting material or product. | - Maintain the recommended reaction temperature; avoid excessive heating. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent. - Minimize the number of purification steps where possible. | |
| Incomplete Conversion | Insufficient amount of chlorinating agent. | - Increase the molar ratio of the chlorinating agent to the alcohol. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Deactivated chlorinating agent. | - Use a freshly opened or properly stored bottle of the chlorinating agent. | |
| Formation of Multiple Products (Byproducts) | Side reactions due to high temperature. | - Maintain the optimal reaction temperature. Overheating can lead to decomposition and the formation of polymeric materials. |
| Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Water can react with the chlorinating agents and lead to undesired byproducts. | |
| Rearrangement of the allylic system. | - The choice of chlorinating agent and solvent can influence rearrangements. Consider using milder chlorinating agents if rearrangements are a significant issue. | |
| Poor Stereoselectivity (Undesired Isomer Ratio) | Reaction conditions favoring the formation of the undesired isomer. | - The stereochemical outcome can be influenced by the reaction mechanism (Sₙ1 vs. Sₙ2). The choice of solvent and chlorinating agent can affect this. For instance, the use of pyridine with thionyl chloride can favor inversion of configuration. - Some methods, like using ClN(Pri)₂/PPh₃, have been reported for stereoselective halogenation.[7] |
| Product Decomposition During Distillation | High distillation temperature. | - Purify the product by fractional distillation under high vacuum to lower the boiling point and prevent thermal decomposition. |
Experimental Protocols
Below are representative experimental protocols for the chlorination of this compound.
Protocol 1: Chlorination using HCl and POCl₃[6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound in an appropriate solvent such as acetonitrile.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled mixture of phosphorus oxychloride (POCl₃) and concentrated hydrochloric acid (HCl) to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10–28°C) for several hours, monitoring the progress by TLC or GC.[6]
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 1-Chloro-6,6-dimethyl-2-hepten-4-yne.
Protocol 2: Chlorination using Boron Trichloride
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound in an anhydrous non-polar solvent like hexane.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of boron trichloride (BCl₃) in an appropriate solvent (e.g., hexane) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at a low temperature for the specified time, monitoring by TLC or GC.
-
Workup: Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction, Washing, Drying, and Concentration: Follow the same procedure as in Protocol 1.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Chlorination Methods (Illustrative)
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Isomer Ratio (E:Z) | Reference |
| HCl / POCl₃ | Acetonitrile | 10-28 | 6.3 | ~85 | Mixture | [6] |
| BCl₃ | Hexane | 15-20 | 0.2 | 95 | 9:1 | |
| Thionyl Chloride | Dichloromethane | 0 - rt | 2-4 | Variable | Mixture | General Method |
Note: Yields and isomer ratios are highly dependent on the specific reaction conditions and scale.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the chlorination of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the chlorination reaction.
References
- 1. jchr.org [jchr.org]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chloro-6,6-dimethyl-2-heptene-4-yne (E:Z mixture) [lgcstandards.com]
- 4. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]
- 5. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]
- 6. 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources, primarily related to its synthesis via the Sonogashira coupling reaction. Potential sources include:
-
Starting Materials: Unreacted (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene.
-
Homocoupling: Dimerization of tert-butyl acetylene to form 1,4-di(tert-butyl)buta-1,3-diyne (Glaser coupling byproduct). This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Solvent and Reagents: Impurities from solvents, bases (e.g., amines), and the palladium and copper catalysts.
-
Degradation: The enyne functional group can be susceptible to degradation under certain conditions of light, temperature, and pH.[1]
Q2: What are the common analytical techniques for impurity profiling of this compound?
The most common analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: Ideal for separating a wide range of impurities with varying polarities. UV detection is suitable due to the conjugated enyne system.
-
GC-MS: Well-suited for identifying and quantifying volatile and thermally stable impurities. The mass spectrometer provides structural information for impurity identification.
Q3: How can I identify unknown peaks in my chromatogram?
Identifying unknown peaks requires a combination of techniques:
-
Mass Spectrometry (MS): Coupling your separation method (HPLC or GC) to a mass spectrometer provides molecular weight and fragmentation data, which are crucial for structural elucidation.
-
Reference Standards: If you suspect the identity of an impurity, obtaining a reference standard and comparing its retention time and spectral data is the most definitive method.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products and aid in their identification.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | - Active sites on the column interacting with the analyte.- Sample overload. | - Use a column with end-capping or a different stationary phase.- Reduce the injection volume or sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the mobile phase gradient and solvent strength.- Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use fresh, high-purity mobile phase.- Implement a thorough needle wash program. |
| Baseline Drift | - Column temperature fluctuations.- Mobile phase not properly degassed. | - Use a column oven for stable temperature control.- Degas the mobile phase before use. |
GC-MS Analysis
| Issue | Possible Cause | Suggested Solution |
| Peak Fronting | - Column overload. | - Dilute the sample or reduce the injection volume. |
| Poor Peak Shape for Polar Impurities | - Active sites in the liner or column. | - Use a deactivated liner.- Consider derivatization of polar analytes. |
| Inconsistent Retention Times | - Leaks in the carrier gas line.- Fluctuations in oven temperature. | - Perform a leak check of the GC system.- Ensure the oven temperature program is stable. |
| Contamination in the Spectrum | - Column bleed.- Contaminated injector or carrier gas. | - Condition the column according to the manufacturer's instructions.- Clean the injector and use high-purity carrier gas with traps. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Analytical Method |
| (E)-1-hydroxy-3-chloro-propylene | Starting Material | HPLC, GC-MS |
| tert-butyl acetylene | Starting Material | GC-MS |
| 1,4-di(tert-butyl)buta-1,3-diyne | Homocoupling | HPLC, GC-MS |
| Isomers of this compound | Side Reactions | HPLC, GC-MS |
| Oxidation/Degradation Products | Storage/Handling | HPLC-MS |
| Residual Palladium/Copper | Catalyst | ICP-MS |
Experimental Protocols
HPLC Method for Impurity Profiling
This is a starting point for method development and may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
GC-MS Method for Impurity Profiling
This is a starting point for method development and may require optimization.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or MTBE) to a final concentration of 1 mg/mL.
Visualizations
Caption: Potential impurity formation pathway in the synthesis of this compound.
Caption: General workflow for the impurity profiling of this compound.
References
Technical Support Center: 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route used. If synthesized via a Sonogashira coupling, potential impurities include:
-
Homocoupled diynes: Byproducts from the coupling of two terminal alkyne molecules.
-
Unreacted starting materials: Residual terminal alkyne (e.g., 3,3-dimethyl-1-butyne) and vinyl halide.
-
Solvent and reagents: Residual solvents, catalyst (e.g., palladium, copper), and base used in the reaction.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: Effective for separating the product from less volatile impurities.
-
Flash Column Chromatography: Useful for removing polar and non-polar impurities with good resolution.
-
Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize, effective for removing soluble impurities.
Q3: How can I assess the purity of this compound?
A3: Purity can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A common method for quantifying the main compound and detecting impurities. A reverse-phase C18 column with a mobile phase of methanol and water is often a good starting point.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing both separation and identification of components.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining absolute purity by comparing the integral of a known analyte signal to that of a certified internal standard.[6][7][8][9][10]
Troubleshooting Guides
Problem 1: Low Purity After Initial Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity peaks in HPLC/GC. | Inefficient separation by the chosen method. | 1. Optimize Chromatographic Conditions: - Mobile Phase: Adjust the solvent ratio (e.g., increase or decrease the polarity of the eluent in flash chromatography). For HPLC, a gradient elution may provide better separation than an isocratic one. - Stationary Phase: Consider a different column with alternative selectivity.2. Fractional Distillation: - Perform distillation under a higher vacuum to reduce the boiling point and prevent degradation. - Use a fractionating column to improve separation efficiency.3. Recrystallization: - Screen for a more suitable solvent or solvent system that maximizes the solubility difference between the product and impurities at different temperatures. |
| Product appears as an oil instead of a solid after recrystallization. | The compound has a low melting point or impurities are preventing crystallization. | 1. Trituration: - Add a non-polar solvent in which the product is insoluble (e.g., cold hexane) to the oil and stir vigorously. This can induce crystallization.2. Solvent Pair Recrystallization: - Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Heat to redissolve and then cool slowly. |
| Co-elution of impurities with the product peak in chromatography. | Similar polarities of the product and impurities. | 1. Change Selectivity: - Switch to a different stationary phase (e.g., from silica to alumina or a bonded phase). - Modify the mobile phase with additives that can interact differently with the components.2. Derivatization: - In some analytical cases, derivatizing the alcohol to an ester or ether can alter its chromatographic behavior and improve separation from impurities. |
Problem 2: Product Degradation During Purification
| Symptom | Possible Cause | Suggested Solution |
| Low yield and appearance of new impurity peaks after distillation. | Thermal decomposition of the allylic alcohol at high temperatures. | 1. High Vacuum Distillation: - Use a high-vacuum pump to significantly lower the boiling point of the compound.2. Short Path Distillation: - For heat-sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures. |
| Discoloration of the product during purification. | Oxidation or polymerization of the enyne moiety. | 1. Use of Inert Atmosphere: - Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Degas Solvents: - Use solvents that have been degassed to remove dissolved oxygen.3. Avoid Prolonged Heating: - Minimize the duration of any heating steps. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 95-98% | 70-90% | High | Good for large scale; removes non-volatile impurities. | Potential for thermal degradation; may not separate isomers. |
| Flash Chromatography | >99% | 50-80% | Low to Medium | High resolution; versatile for various impurities. | Can be slow; requires significant solvent. |
| Recrystallization | >98% | 40-70% | Medium | Can yield very pure crystalline product. | Product must be a solid; yield can be low. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Connect the apparatus to a high-vacuum pump.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. For the related 1-chloro-6,6-dimethyl-2-heptene-4-yne, a boiling point of 64-75 °C at 2-6 mm Hg has been reported, which can serve as a starting reference.[11]
-
-
Analysis: Analyze the purity of the collected fraction by HPLC or GC-MS.
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Dry-pack a glass column with silica gel (230-400 mesh).
-
Equilibrate the column with the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
-
-
Elution:
-
Apply the eluent to the top of the column and use positive pressure to force the solvent through the silica gel.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
- 1. ajrconline.org [ajrconline.org]
- 2. jparonline.com [jparonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. qHNMR for purity determination | PDF [slideshare.net]
- 10. google.com [google.com]
- 11. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne and Other Alkynols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, alkynols serve as versatile building blocks, prized for their dual functionality which allows for a diverse array of chemical transformations. Among these, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key intermediate in the synthesis of the antifungal agent Terbinafine, presents a unique case study in the influence of steric hindrance on reactivity. This guide provides an objective comparison of the performance of this sterically encumbered alkynol against other representative alkynols in key synthetic transformations, supported by available experimental data.
The Impact of the Bulky t-Butyl Group
The defining structural feature of this compound is the presence of a bulky tert-butyl group adjacent to the alkyne functionality. This substituent exerts a significant steric and electronic influence, which can profoundly affect the rates and outcomes of chemical reactions when compared to less hindered alkynols. This comparison will explore these differences in the context of several fundamental reactions of propargylic alcohols.
Meyer-Schuster Rearrangement: A Tale of Two Substrates
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds.[1][2] The reaction proceeds through a key allene intermediate. The steric bulk of the t-butyl group in this compound can be expected to influence the rate of this rearrangement.
While specific comparative kinetic data is scarce, a general trend observed in related rearrangements suggests that increased steric hindrance around the reacting center can disfavor the formation of the planar enone product, potentially leading to slower reaction rates or the need for more forcing conditions compared to unhindered propargylic alcohols.[1]
Table 1: Comparison of Alkynol Performance in Meyer-Schuster Type Rearrangements
| Alkynol Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-Phenyl-2-propyn-1-ol | p-TsOH, Toluene, reflux | Cinnamaldehyde | 85 | Generic Literature Data |
| 3-Methyl-1-pentyn-3-ol | H₂SO₄, H₂O | 3-Methyl-3-penten-2-one | 78 | Generic Literature Data |
| 1-Ethynylcyclohexanol | Formic acid | 1-Acetylcyclohexene | 90 | Generic Literature Data |
| (E)-6,6-Dimethylhept-2-en-4-yn-1-ol (from Terbinafine synthesis) | Allylic bromination/rearrangement | (E+Z)-1-bromo-6,6-dimethyl-hepten-4-ine | Not specified | [3] |
Experimental Protocol: General Procedure for Acid-Catalyzed Meyer-Schuster Rearrangement
A solution of the propargylic alcohol in a suitable solvent (e.g., toluene, dioxane, or water) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, p-toluenesulfonic acid, or indium trichloride).[1] The reaction mixture is typically heated to facilitate the rearrangement. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as extraction and column chromatography.
References
Comparative Analysis of Synthetic Routes to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and emerging synthetic routes for the preparation of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key intermediate in the synthesis of various organic compounds. The analysis focuses on reaction efficiency, accessibility of starting materials, and operational simplicity, supported by available experimental data.
Executive Summary
The synthesis of this compound can be primarily achieved through three distinct pathways: Sonogashira coupling, Grignard reaction, and a one-step condensation to a chlorinated precursor. Each method presents a unique set of advantages and disadvantages in terms of yield, purity, and scalability. This guide will delve into the specifics of each route to aid researchers in selecting the most suitable method for their application.
Data Presentation
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sonogashira Coupling | (E)-1-hydroxy-3-chloropropene, tert-butyl acetylene | Palladium catalyst, Cuprous iodide, n-Butylamine | Water | 50-70 | 10 | 90.5 | >98 |
| Grignard Reaction | tert-butyl acetylene, Acrolein | Ethylmagnesium bromide | Tetrahydrofuran | -10 to RT | Not Specified | Moderate | Not Specified |
| Reductive Coupling | tert-butyl acetylene, Acrolein | CrCl₂, NiCl₂, PPh₃ | DMF | 25 | Not Specified | Good | Not Specified |
Note: Data for the Grignard reaction and Reductive Coupling are qualitative due to the lack of specific literature for this exact product. The yields are generally reported as "moderate" to "good" for analogous transformations.
Synthesis Routes and Experimental Protocols
Sonogashira Coupling
This route offers a high-yield and high-purity synthesis of the target molecule. It involves the palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne.
Experimental Protocol:
-
To a reaction flask, add (E)-1-hydroxy-3-chloropropene, a palladium catalyst, cuprous iodide, water, and n-butylamine.
-
Heat the mixture to 50-70 °C.
-
Slowly add tert-butyl acetylene to the reaction mixture.
-
Maintain the temperature and stir for approximately 10 hours, monitoring the reaction progress by GC.
-
Once the reaction is complete, distill off the n-butylamine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with ammonia solution.
-
Purify the product by vacuum distillation to obtain (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-yne.[1]
Grignard Reaction
This classical organometallic approach involves the nucleophilic addition of a Grignard reagent, prepared from tert-butyl acetylene, to acrolein. While being a versatile method, controlling side reactions can be a challenge.
Experimental Protocol (Generalised):
-
Prepare the Grignard reagent by reacting tert-butyl acetylene with a suitable Grignard reagent like ethylmagnesium bromide in an anhydrous ether solvent such as THF under an inert atmosphere.
-
Cool the solution of acrolein in anhydrous THF to -10 °C.
-
Slowly add the prepared tert-butylacetylide Grignard reagent to the acrolein solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Coupling of Alkyne and Aldehyde
This modern approach offers a regioselective synthesis of allylic alcohols from terminal alkynes and aldehydes using a chromium and nickel catalytic system.
Experimental Protocol (Generalised):
-
In a reaction flask under an inert atmosphere, combine an aldehyde (acrolein), CrCl₂, NiCl₂, and a catalytic amount of triphenylphosphine in DMF.
-
Slowly and simultaneously add a terminal alkyne (tert-butyl acetylene) and water to the mixture at 25 °C.
-
Stir the reaction at room temperature until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 1,2-disubstituted allylic alcohol.[2][3]
Visualizing the Synthesis Pathways
To better illustrate the described synthetic routes, the following diagrams have been generated.
References
A Comparative Guide to Analytical Method Validation for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two robust analytical methods applicable to the validation of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As an intermediate in the synthesis of pharmacologically relevant molecules, such as metabolites of the antifungal agent Terbinafine, rigorous and validated analytical methods are crucial for ensuring quality and consistency in research and drug development.[1]
The selection of an optimal analytical technique is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis, such as impurity profiling, stability testing, or quantification. This document outlines hypothetical, yet scientifically grounded, experimental protocols and performance data to guide researchers in this selection process.
Methodology Comparison: GC-MS vs. HPLC-UV
This compound is a volatile organic compound containing a hydroxyl group and an enyne functional group, which makes it amenable to analysis by both GC and HPLC.[2][3] The choice between the two often depends on the specific requirements for sensitivity, selectivity, and sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[4][5][6] For alcohols, derivatization is often employed to reduce polarity and improve peak shape and volatility.[7][8] The mass spectrometer provides high-confidence identification based on mass-to-charge ratio and fragmentation patterns, making it the "gold standard" for compound identification.[9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC, separating compounds based on their hydrophobicity.[10][11][12][13] It is highly versatile and can analyze a broad range of compounds, including those that are non-volatile or thermally unstable.[14] Detection is typically performed using a UV-Vis spectrophotometer; the conjugated enyne system in the target molecule is expected to have sufficient UV absorbance for detection.[15]
Table 1: High-Level Comparison of GC-MS and HPLC-UV
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Separation of compounds in a liquid phase based on differential partitioning between a mobile and stationary phase, with UV absorbance detection. |
| Applicability | Excellent for volatile and semi-volatile compounds. Derivatization may be required for polar analytes like alcohols to improve volatility and peak shape.[7] | Broad applicability for soluble organic compounds, particularly non-volatile or thermally labile molecules.[14] |
| Selectivity | Very High. Mass spectrometry provides structural information and high specificity, allowing for definitive peak identification. | Moderate to High. Dependent on chromatographic resolution and UV spectral uniqueness. Co-eluting impurities with similar UV spectra can interfere. |
| Sensitivity | High. Can typically achieve detection in the picogram (pg) to femtogram (fg) range, especially in Selected Ion Monitoring (SIM) mode. | Good. Typically in the nanogram (ng) to picogram (pg) range, depending on the analyte's molar absorptivity. |
| Sample Prep | May require derivatization (e.g., acylation) to block the polar hydroxyl group.[8] Requires extraction into a volatile organic solvent. | Generally requires sample dissolution in a mobile-phase compatible solvent and filtration to remove particulates.[14] |
| Analysis Time | Typically longer run times (15-30 min) but can be optimized for faster analysis.[6] | Generally shorter run times (5-15 min), especially with modern UHPLC systems. |
| Key Advantages | Definitive identification, high sensitivity, and access to extensive compound libraries (e.g., NIST) for identification.[5] | High reproducibility, robust, less complex sample preparation, and lower instrument cost compared to GC-MS.[11] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Derivatization adds an extra step and potential for error. | Lower specificity than MS; peak identification is based on retention time. Potential for co-elution and matrix interference. |
Experimental Protocols
The following protocols are detailed frameworks for the analysis of this compound. Validation of these methods should be performed in accordance with ICH Q2(R2) guidelines, which outline the necessary tests to demonstrate that an analytical procedure is fit for its intended purpose.[16][17][18]
Workflow for Analytical Method Validation
Caption: General workflow for analytical method validation.
Protocol 1: GC-MS Method with Derivatization
This protocol involves the acylation of the hydroxyl group to form a less polar, more volatile ester, which is ideal for GC analysis.
-
Sample Preparation (Derivatization):
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask and dissolve in dichloromethane.
-
Transfer 1 mL of this solution to a 2 mL autosampler vial.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B or equivalent single quadrupole MS.
-
Ion Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Protocol 2: Reversed-Phase HPLC-UV Method
This method is designed for direct analysis without derivatization.
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, increase linearly to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV/Vis Diode Array Detector (DAD).
-
Detection Wavelength: Monitor at the absorbance maximum of the enyne chromophore (e.g., ~225 nm, to be determined experimentally).
-
Quantitative Data and Validation Parameters
The following tables summarize hypothetical but expected performance data from the validation of the two methods, based on ICH guidelines.
Table 2: Comparison of Method Validation Parameters
| Parameter | GC-MS (SIM mode) | HPLC-UV | ICH Q2(R2) Acceptance Criteria (Typical) |
| Specificity | High (Mass spectrum confirms identity) | Moderate (Peak purity analysis required) | The method is shown to be specific for the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 0.1 - 10 µg/mL | 1 - 100 µg/mL | 80% - 120% of the test concentration. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 0.5% | ≤ 2% |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1.0 µg/mL | S/N ratio ≥ 10 |
| Robustness | Robust | Robust | No significant impact from minor variations. |
Data presented are illustrative and would need to be confirmed by experimental studies.
Decision Logic for Method Selection
The choice between GC-MS and HPLC-UV depends on the specific analytical needs. The following diagram illustrates a logical approach to selecting the most appropriate method.
References
- 1. This compound | 173200-56-1 [chemicalbook.com]
- 2. Enynes [chem.ucalgary.ca]
- 3. This compound | C9H14O | CID 11051719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 6. youtube.com [youtube.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. moravek.com [moravek.com]
- 12. jordilabs.com [jordilabs.com]
- 13. chromtech.com [chromtech.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
Terbinafine Synthesis: A Comparative Analysis of Efficiency Utilizing 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to the antifungal agent Terbinafine, with a focus on the efficiency of pathways incorporating the key intermediate, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. This analysis is supported by experimental data from published literature and patents, offering a comprehensive overview for process optimization and development.
The synthesis of Terbinafine, a widely used allylamine antifungal, can be approached through various chemical pathways. A common and industrially relevant strategy involves the use of this compound (also referred to as 6,6-dimethylhept-1-en-4-yn-3-ol) as a pivotal intermediate. This guide will compare the efficiency of this route with alternative methods, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Comparative Analysis of Synthetic Routes
The efficiency of different synthetic strategies for Terbinafine can be evaluated based on parameters such as overall yield, purity of the final product, and the complexity of the synthetic steps involved. Below is a comparison of two distinct routes: one proceeding through the this compound intermediate and an alternative pathway starting from 1,3-dichloropropene.
| Parameter | Route A: Via this compound Intermediate | Route B: Via 1,3-dichloropropene |
| Starting Materials | tert-butylacetylene, Acrolein | N-methyl-1-naphthalenemethanamine, 1,3-dichloropropene |
| Key Intermediates | This compound, (E/Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne | N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine |
| Overall Yield | ~59% (improved process)[1] | Not explicitly stated as a direct comparison, but individual steps report high yields (e.g., 87% for the final coupling)[2][3] |
| Purity of Final Product (Terbinafine HCl) | >99.8%[2] | >99.9%[3] |
| Key Advantages | Well-established route.[2][4] An improved process increases the E/Z isomer ratio, simplifying purification and boosting yield.[1] | Avoids the use of the toxic and difficult-to-handle acrolein.[2][5] More economical.[3] |
| Key Disadvantages | Traditional methods produce a mixture of E/Z isomers, requiring separation and reducing yield.[2][5] Use of acrolein is a significant drawback for industrial scale-up.[2][5] | Involves multiple steps. |
Experimental Protocols
Route A: Synthesis via this compound
This synthetic pathway consists of three main stages: formation of the key alcohol intermediate, its conversion to an allylic halide, and subsequent condensation with N-methyl-1-naphthalenemethanamine.
Step 1: Synthesis of this compound
The initial step involves the reaction of the lithium salt of tert-butylacetylene with acrolein.[2][5] An alternative, safer, and more selective method has been developed as a three-step batch-flow hybrid process. This process starts with the metalation of tert-butylacetylene with n-butyllithium, followed by a selective addition of the resulting lithium salt, and finally a Grignard reaction, which produces 6,6-dimethylhept-1-en-4-yn-3-ol in high yield (88% conversion).[4]
Step 2: Conversion to (E/Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne
The alcohol intermediate undergoes an allylic bromination/rearrangement reaction to yield a mixture of (E)- and (Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne.[2][5] An improved process utilizes 4-methylbenzenesulfonyl chloride in the presence of triethylamine to convert the alcohol to its corresponding sulfonate ester. This method significantly improves the E/Z ratio to 40:1, which is advantageous for the subsequent steps.[1]
Step 3: Synthesis of Terbinafine
The mixture of bromo-isomers is condensed with N-methyl-1-naphthalenemethanamine to produce a mixture of (E)- and (Z)-Terbinafine. The desired (E)-isomer (Terbinafine) is then isolated and purified, often by crystallization of its hydrochloride salt.[2][5]
Route B: Alternative Synthesis from 1,3-dichloropropene
This alternative route bypasses the use of acrolein and the formation of the this compound intermediate.
Step 1: Synthesis of N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine
N-methyl-1-naphthalenemethanamine is alkylated with 1,3-dichloropropene to form the key intermediate, N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine.[2]
Step 2: Synthesis of Terbinafine
The intermediate from the previous step is then reacted with tert-butylacetylene in the presence of a suitable catalyst to yield Terbinafine. The crude product is then purified, typically by conversion to the hydrochloride salt, to achieve high purity.[2]
Visualizing the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of Terbinafine via the this compound intermediate.
Caption: Synthesis of Terbinafine via the key intermediate this compound.
References
- 1. Improved Synthetic Process of Terbinafine Hydrochloride [cjph.com.cn]
- 2. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Analysis of Spectral Data for (E)- and (Z)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Isomers
A comprehensive guide for researchers and drug development professionals on the spectral characteristics of the geometric isomers of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, key precursors in the synthesis of allylamine antifungal agents.
This guide provides a detailed comparison of the spectral data for the (E)- and (Z)-isomers of this compound. Understanding the distinct spectral signatures of these isomers is crucial for reaction monitoring, quality control, and impurity profiling in the synthesis of pharmacologically active molecules such as Terbinafine. This document summarizes key spectral data in tabular format, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
| (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | 6.27 (dt, J = 15.8, 5.7 Hz, 1H, =CH-), 5.83 (dt, J = 15.8, 1.8 Hz, 1H, =CH-), 4.21 (d, J = 5.7 Hz, 2H, -CH₂OH), 1.75 (s, 1H, -OH), 1.23 (s, 9H, -C(CH₃)₃) |
| 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne | No experimental data found in the provided search results. |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | δ (ppm), Assignment |
| (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | 138.9 (=CH-), 110.8 (=CH-), 98.9 (-C≡), 77.2 (≡C-), 62.9 (-CH₂OH), 30.9 (-C(CH₃)₃), 27.9 (-C(CH₃)₃) |
| 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne | No experimental data found in the provided search results. |
Table 3: Infrared (IR) Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | 3383 (O-H stretch), 2963 (C-H stretch), 2215 (C≡C stretch), 1091 (C-O stretch), 957 (trans C=C-H bend) |
| 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne | No experimental data found in the provided search results. |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z, Assignment |
| (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | 139.153 (M+H)⁺ |
| 3-Hydroxy-6,6-dimethyl-1-heptene-4-yne | No experimental data found in the provided search results. |
Experimental Workflow
The general workflow for the synthesis and spectral characterization of the this compound isomers is depicted below.
Comparative Antifungal Efficacy of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Derivatives
This guide provides a comprehensive comparison of the antifungal activity of derivatives of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, with a primary focus on the well-established compound Terbinafine (SF 86-327). The data presented is intended for researchers, scientists, and drug development professionals interested in the antifungal potential of this chemical class.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Derivatives of this compound, belonging to the allylamine class of antifungals, exert their effect by targeting a crucial enzyme in the fungal cell membrane synthesis pathway: squalene epoxidase. By inhibiting this enzyme, these compounds block the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
The inhibition of squalene epoxidase leads to a dual antifungal effect:
-
Ergosterol depletion: The deficiency of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and cell death.
-
Squalene accumulation: The build-up of intracellular squalene is toxic to the fungal cell, further contributing to cell death.
This targeted mechanism provides a high degree of selectivity for fungal cells, as the mammalian squalene epoxidase is significantly less sensitive to inhibition by these compounds.
Caption: Mechanism of action of this compound derivatives.
Comparative In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Terbinafine (a key derivative) and comparator antifungal agents against a range of pathogenic fungi. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Antifungal Activity Against Dermatophytes
| Fungal Species | Terbinafine (SF 86-327) MIC (µg/mL) | Naftifine MIC (µg/mL) | Ketoconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Trichophyton rubrum | 0.001 - 0.01 | 0.05 - 0.2 | 0.05 - 0.4 | 0.01 - 0.2 |
| Trichophyton mentagrophytes | 0.001 - 0.01 | 0.05 - 0.2 | 0.1 - 0.8 | 0.01 - 0.2 |
| Microsporum canis | 0.001 - 0.02 | 0.1 - 0.4 | 0.2 - 1.6 | 0.02 - 0.4 |
| Epidermophyton floccosum | 0.001 - 0.01 | 0.05 - 0.2 | 0.1 - 0.8 | 0.01 - 0.2 |
Table 2: Antifungal Activity Against Yeasts
| Fungal Species | Terbinafine (SF 86-327) MIC (µg/mL) | Naftifine MIC (µg/mL) | Ketoconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Candida albicans | 0.1 - >100 | 1.6 - >100 | 0.1 - 12.5 | 0.05 - 1.6 |
| Candida parapsilosis | 0.1 - 1.6 | 0.8 - 6.3 | 0.1 - 3.1 | 0.05 - 0.8 |
| Cryptococcus neoformans | 0.2 - 3.1 | 1.6 - 12.5 | 0.1 - 0.8 | 0.05 - 0.4 |
Table 3: Antifungal Activity Against Molds and Dimorphic Fungi
| Fungal Species | Terbinafine (SF 86-327) MIC (µg/mL) | Naftifine MIC (µg/mL) | Ketoconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Aspergillus fumigatus | 0.05 - 1.56 | 3.1 - 25 | 6.3 - 50 | 0.2 - 1.6 |
| Sporothrix schenckii | 0.1 - 0.4 | 0.8 - 3.1 | 0.8 - 6.3 | 0.1 - 0.8 |
| Blastomyces dermatitidis | 0.05 - 0.39 | 0.2 - 1.6 | 0.1 - 0.8 | 0.01 - 0.1 |
| Histoplasma capsulatum | 0.05 - 0.39 | 0.2 - 1.6 | 0.1 - 0.8 | 0.01 - 0.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for determining antifungal activity.
Broth Microdilution Method (Based on CLSI M38-A2 for Filamentous Fungi)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Caption: Experimental workflow for the Broth Microdilution Method.
1. Preparation of Antifungal Agents:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.001 to 128 µg/mL.
2. Inoculum Preparation:
-
Fungal isolates are grown on potato dextrose agar (PDA) slants for 7 days at 28-30°C to induce sporulation.
-
The surface of the culture is flooded with sterile saline (0.85%) and gently scraped to release conidia.
-
The resulting suspension is adjusted to a concentration of 1-5 x 10^4 colony-forming units (CFU)/mL using a spectrophotometer and confirmed by plating dilutions.
3. Test Procedure:
-
A 96-well microtiter plate is used. Each well receives 100 µL of the appropriate drug dilution.
-
Each well is then inoculated with 100 µL of the adjusted fungal inoculum.
-
Control wells containing medium only (sterility control) and medium with fungal inoculum (growth control) are included.
4. Incubation and MIC Determination:
-
The plates are incubated at 35°C for 48 to 96 hours, depending on the growth rate of the fungal species.
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth as observed with the naked eye or with the aid of a reading mirror.
Agar Dilution Method (for Dermatophytes)
This method is particularly useful for fungi that do not grow well in a liquid medium.
1. Preparation of Agar Plates:
-
Molten Sabouraud Dextrose Agar is cooled to 45-50°C.
-
The test compound, dissolved in an appropriate solvent, is added to the molten agar to achieve the desired final concentrations.
-
The agar is then poured into sterile Petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
A fungal suspension is prepared as described for the broth microdilution method.
-
The suspension is diluted to approximately 10^6 CFU/mL.
3. Inoculation and Incubation:
-
The surface of the agar plates is spot-inoculated with 1-10 µL of the fungal suspension.
-
Plates are incubated at 28-30°C for 7 to 14 days.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that prevents macroscopic growth on the agar surface at the site of inoculation.
A Comparative Benchmarking of Purification Techniques for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Purity of a Key Synthetic Intermediate
In the synthesis of various pharmaceutical compounds, the purity of intermediates is paramount. 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a key building block whose purity can significantly impact the yield and quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of common purification techniques for this tertiary alkynyl alcohol, offering experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Purification Techniques
The choice of purification method depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and the physical state of the crude material. Below is a summary of the expected performance of three common techniques: fractional distillation, column chromatography, and recrystallization. The data presented is representative of the purification of tertiary alkynyl alcohols and serves as a guideline.
| Purification Technique | Initial Purity (Typical) | Final Purity (Achievable) | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 80-90% | >98% | 85-95% | High | Scalable, effective for removing non-volatile impurities and solvents. | Requires thermal stability of the compound, may not separate compounds with close boiling points. |
| Column Chromatography | 70-95% | >99% | 70-90% | Low to Medium | High resolution for complex mixtures, applicable to a wide range of compounds. | Time-consuming, requires significant solvent volumes, can be difficult to scale up. |
| Recrystallization | >90% | >99% | 60-80% | Medium to High | Highly effective for crystalline solids, can yield very pure product. | Only applicable to solid compounds, yield can be compromised by solubility. |
Experimental Protocols
Fractional Distillation
Fractional distillation is a suitable method for purifying this compound if the crude product is a liquid and the impurities have sufficiently different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short Vigreux column to minimize product loss.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips.
-
Distillation: Heat the flask gently in an oil bath. The distillation is typically performed under reduced pressure to lower the boiling point and prevent thermal decomposition.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of the pure compound. The boiling point will be dependent on the pressure.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Column Chromatography
Column chromatography is a high-resolution technique ideal for removing impurities that are structurally similar to the target compound.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system is typically determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
If this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an effective purification method.[1][2]
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Common choices for alcohols include mixed solvent systems like ethanol/water or hexane/ethyl acetate.[2]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration.[3]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizing the Purification Workflow and Decision-Making
To aid in the selection and execution of the appropriate purification technique, the following diagrams illustrate a general experimental workflow and a decision-making process.
General experimental workflow for purification.
Decision tree for selecting a purification technique.
References
A Comparative Economic Analysis of Synthesis Routes for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical factor in the overall feasibility of a manufacturing process. This guide provides a detailed economic and procedural comparison of two primary methods for the synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a crucial intermediate in the production of the antifungal agent Terbinafine.
This analysis focuses on two distinct and widely recognized synthetic strategies: a Grignard-based approach and a Palladium-catalyzed Sonogashira coupling reaction. By examining the material costs, and outlining the experimental protocols, this guide aims to provide a clear and objective comparison to aid in the selection of the most appropriate synthesis method based on economic and practical considerations.
At a Glance: Cost Comparison of Synthesis Methods
The following table summarizes the estimated material costs for the synthesis of this compound via the Grignard-based and Sonogashira coupling methods. It is important to note that these costs are based on currently available retail prices for the necessary reagents and may vary depending on the supplier, purity, and scale of the synthesis.
| Reagent/Solvent | Grignard-Based Method Cost (per mole of product) | Sonogashira Coupling Method Cost (per mole of product) |
| Starting Materials | ||
| tert-Butyl Acetylene | ~$25-35 | ~$25-35 |
| Acrolein | ~$15-25 | - |
| (E)-1,3-dichloropropene | - | ~$50-70 |
| Key Reagents | ||
| n-Butyllithium or Ethylmagnesium Bromide | ~$40-60 | - |
| Tetrakis(triphenylphosphine)palladium(0) | - | ~$40-50 |
| Copper(I) Iodide | - | ~$5-10 |
| Triethylamine | - | ~$5-10 |
| Solvents & Other | ||
| Anhydrous Ether/THF | ~$10-15 | ~$10-15 |
| Solvents for Workup/Purification | ~$10-15 | ~$10-15 |
| Estimated Total Material Cost | ~$100 - $150 | ~$145 - $205 |
Method 1: The Grignard-Based Approach
This classical organometallic approach involves the reaction of a tert-butylacetylide, generated in situ from tert-butyl acetylene and a strong base like n-butyllithium or a Grignard reagent such as ethylmagnesium bromide, with acrolein. This is followed by a rearrangement to yield the desired product.
Experimental Protocol
-
Formation of the Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of tert-butyl acetylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C. To this solution, n-butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at the same temperature. Alternatively, a Grignard reagent can be prepared by reacting ethyl bromide with magnesium turnings in anhydrous ether, followed by the addition of tert-butyl acetylene.
-
Reaction with Acrolein: Freshly distilled acrolein (1.1 equivalents) is then added slowly to the acetylide solution at -78°C. The reaction mixture is stirred for 2-3 hours, allowing the temperature to slowly rise to room temperature.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: The Sonogashira Coupling Approach
This modern cross-coupling strategy utilizes a palladium catalyst to directly couple a halo-alkene with tert-butyl acetylene. This method offers a more direct route to the target molecule.
Experimental Protocol
-
Preparation of the Halo-alkene: (E)-1,3-dichloropropene is first hydrolyzed to (E)-1-hydroxy-3-chloropropylene. This can be achieved by reacting (E)-1,3-dichloropropene with a base such as sodium hydroxide in an aqueous medium.
-
Sonogashira Coupling Reaction: To a solution of (E)-1-hydroxy-3-chloropropylene (1.0 equivalent) and tert-butyl acetylene (1.2 equivalents) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added a catalytic amount of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (e.g., 2-5 mol%), and a co-catalytic amount of copper(I) iodide (e.g., 1-3 mol%).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst and any insoluble salts. The filtrate is then concentrated, and the residue is taken up in an organic solvent like diethyl ether. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Economic and Procedural Comparison
Grignard-Based Method:
-
Advantages: This method utilizes relatively inexpensive starting materials and reagents. The procedures are well-established in organic synthesis.
-
Disadvantages: The use of pyrophoric reagents like n-butyllithium requires stringent anhydrous and inert atmosphere conditions, which can be challenging and costly to maintain on a large scale. The reaction with acrolein, which is a volatile and toxic substance, also requires careful handling. The multi-step nature of the process, including the initial formation of the organometallic reagent, can impact the overall yield and process time.
Sonogashira Coupling Method:
-
Advantages: This method often proceeds under milder reaction conditions and can offer higher selectivity and yields. It provides a more direct route to the final product.
-
Disadvantages: The primary drawback of this method is the cost of the palladium catalyst. While catalytic amounts are used, palladium is a precious metal, and its cost can significantly impact the overall economics, especially on an industrial scale. The cost of the halo-alkene starting material can also be higher than that of acrolein. Catalyst recovery and reuse are important considerations for making this process more economically viable.
Logical Workflow for Method Selection
The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, available equipment, safety considerations, and, of course, cost. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method.
Comparative Analysis of Impurity Profiles in the Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
A critical evaluation of synthetic routes and their resulting impurity profiles for the key terbinafine intermediate, 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of synthetic methodologies, highlighting the potential for impurity formation and outlining detailed analytical techniques for their characterization.
The manufacturing process of active pharmaceutical ingredients (APIs) necessitates stringent control over impurities, which can impact the safety and efficacy of the final drug product. This compound is a pivotal intermediate in the synthesis of the antifungal agent terbinafine. The purity of this intermediate is paramount to ensure the quality of the final API. This guide explores the common synthetic pathway to this compound, identifies potential process-related impurities, and compares it with an alternative approach that aims to minimize byproduct formation.
Synthetic Pathways and Potential Impurities
The primary route for the synthesis of this compound involves a two-step process, starting with the formation of 6,6-dimethylhept-1-en-4-yn-3-ol.
Standard Synthetic Route:
-
Grignard Reaction: The synthesis commences with the reaction of a tert-butylacetylide Grignard reagent with acrolein. This reaction, while effective, is susceptible to side reactions that can introduce impurities.
-
Rearrangement: The resulting 6,6-dimethylhept-1-en-4-yn-3-ol is then subjected to a rearrangement to yield the desired (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Alternative Synthetic Route for the Side-Chain Halide:
An alternative approach directly synthesizes the chloro-analogue, (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne, from trans-1,3-dichloropropene and tert-butylacetylene. This method is reported to offer high yield and purity, potentially circumventing some of the impurities associated with the Grignard-acrolein route.
Table 1: Comparison of Synthetic Routes and Potential Impurities
| Feature | Standard Synthesis of this compound | Alternative Synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne |
| Key Reaction | Grignard reaction of t-butylacetylide with acrolein, followed by rearrangement. | Condensation of trans-1,3-dichloropropene with tert-butylacetylene. |
| Potential Impurities | - Unreacted starting materials (t-butylacetylene, acrolein)- Enolate from deprotonation of acrolein- Reduction byproducts- Dimeric impurities- (Z)-isomer of this compound- (2E, 4E)-1-chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne (dichloro impurity) leading to Terbinafine Diene Impurity | - Residual starting materials and catalysts- Geometric isomers (if reaction is not fully stereoselective) |
| Advantages | Utilizes readily available starting materials. | High yield and purity reported. Avoids the use of highly reactive and toxic acrolein. |
| Disadvantages | Potential for multiple side products, requiring careful purification. Use of acrolein. | Requires specific catalyst systems. |
Characterization of Key Impurities
A critical impurity that can arise from the side-chain synthesis is the dichloro impurity, (2E, 4E)-1-chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne. This impurity is a precursor to the "Terbinafine Diene" impurity (Terbinafine EP Impurity E), a known related substance in the final drug product. Its formation underscores the importance of controlling the chlorination step and subsequent purification of the intermediates.
Another potential set of impurities arises from the Grignard reaction itself. Due to the basic nature of the Grignard reagent, deprotonation of the enolizable acrolein can occur, leading to the formation of byproducts. Additionally, reduction of the aldehyde can also compete with the desired addition reaction.
Experimental Protocols
Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol (Precursor to this compound)
A solution of ethylmagnesium bromide in tetrahydrofuran is prepared. To this, tert-butylacetylene is added dropwise at a controlled temperature to form the tert-butylacetylide Grignard reagent. Freshly distilled acrolein is then added slowly to the reaction mixture, maintaining a low temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by distillation.
Alternative Synthesis of (E)-1-chloro-6,6-dimethyl-2-heptene-4-yne
Trans-1,3-dichloropropene, a palladium catalyst, and an organic amine are dissolved in tetrahydrofuran. Tert-butylacetylene is then added dropwise at approximately 40°C. The reaction is monitored for completion. After the reaction, the mixture is washed with dilute ammonia solution, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.
Analytical Method for Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection: Splitless injection of the sample dissolved in a suitable solvent like dichloromethane.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400.
Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase.
Visualizing the Synthetic Pathways and Workflows
Caption: Synthetic pathways for the target intermediate and an alternative side-chain halide.
Caption: General experimental workflow for impurity characterization.
Caption: Logical comparison of impurity profiles from different synthetic routes.
Conclusion
The characterization and control of impurities in the synthesis of this compound are critical for ensuring the quality of terbinafine. The standard synthetic route involving a Grignard reaction with acrolein is effective but carries the risk of generating several process-related impurities. The alternative synthesis of the corresponding chloro-analogue presents a promising approach to mitigate some of these issues. A thorough analytical investigation using techniques such as GC-MS and HPLC-UV is essential for the identification and quantification of these impurities, enabling the development of robust and well-controlled manufacturing processes. This guide provides the foundational information for researchers and drug development professionals to make informed decisions regarding synthetic route selection and quality control strategies.
Unveiling the Cross-Reactivity Profile of Squalene Epoxidase Inhibitors: A Comparative Analysis of Terbinafine and its Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne analogs, intermediates in the synthesis of N-Desmethyl Terbinafine (a key metabolite of the antifungal drug Terbinafine), reveals significant insights into their selective inhibition of fungal squalene epoxidase. This guide provides a detailed comparison of the inhibitory activities of Terbinafine and its analogs against fungal and mammalian enzymes, supported by experimental data and protocols, offering valuable information for researchers, scientists, and drug development professionals in the field of antifungal therapeutics.
The allylamine class of antifungals, including Terbinafine, functions by specifically targeting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.[4] The high selectivity of these compounds for the fungal enzyme over its mammalian counterpart, which is involved in cholesterol synthesis, is a cornerstone of their therapeutic success.[1][5] This comparative guide delves into the quantitative data that underscores this selectivity.
Comparative Inhibitory Activity of Terbinafine and Analogs
The following table summarizes the 50% inhibitory concentrations (IC50) of Terbinafine and its key analog, Naftifine, against squalene epoxidase from various fungal and mammalian sources. The data clearly illustrates the potent and selective inhibition of the fungal enzyme.
| Compound | Fungal Species | Fungal Squalene Epoxidase IC50 (nM) | Mammalian Source | Mammalian Squalene Epoxidase IC50 (µM) |
| Terbinafine | Trichophyton rubrum | 15.8[6] | Rat | 87[5] |
| Trichophyton rubrum | 18[5] | Guinea Pig | 4[5] | |
| Candida albicans | 44[5] | |||
| Naftifine | Trichophyton rubrum | 114.6[6] |
Understanding the Mechanism of Action and Selectivity
The remarkable selectivity of allylamine antifungals stems from the differential binding characteristics to the fungal and mammalian squalene epoxidase enzymes. Terbinafine acts as a non-competitive inhibitor of the fungal enzyme, meaning it does not compete with the natural substrate, squalene.[6][9] In contrast, it exhibits competitive inhibition of the mammalian enzyme, but at significantly higher concentrations.[9] This difference in inhibitory mechanism and potency is a key factor in the favorable safety profile of these drugs.
The following diagram illustrates the pivotal role of squalene epoxidase in the fungal ergosterol biosynthesis pathway and the inhibitory action of Terbinafine analogs.
References
- 1. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. N-Desmethyl Terbinafine | LGC Standards [lgcstandards.com]
- 9. Amino Acid Substitution in Trichophyton rubrum Squalene Epoxidase Associated with Resistance to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key intermediate in the synthesis of pharmaceuticals like Terbinafine.[1] Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on its chemical structure, available physical data, information on similar substances, and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its structure as an alkynol, it should be treated as a potentially flammable, irritant, and toxic substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Quantitative Data Summary
While a complete SDS is not publicly available, some physical and chemical properties of this compound have been reported. The hazard information is inferred from the disposal requirements of its downstream product, Terbinafine, and general characteristics of flammable organic compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₄O | [] |
| Molecular Weight | 138.21 g/mol | [] |
| Boiling Point | 229.09 °C at 760 mmHg | [] |
| Density | 0.912 g/cm³ | [] |
| Potential Hazards | Flammable, Skin/Eye Irritant, Aquatic Toxicity | Inferred from the properties of similar organic alkynols and the SDS of Terbinafine, which indicates skin/eye irritation and aquatic toxicity.[3][4][5] Flammability is assumed based on its organic nature. |
| Disposal Classification | Hazardous Waste | Based on general guidelines for organic solvents and reagents.[3][4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Fume hood
-
Appropriate PPE (as listed above)
-
Spill kit for organic solvents
Procedure:
-
Waste Segregation:
-
Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvents should generally be kept separate.
-
-
Waste Collection:
-
All operations involving the transfer of this chemical to a waste container must be performed inside a certified chemical fume hood.
-
Carefully pour or transfer the waste into the designated container, avoiding splashes.
-
Ensure the container is not filled beyond 90% of its capacity to allow for vapor expansion.
-
-
Container Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Flammable," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or lab group.
-
-
-
Temporary Storage:
-
Securely close the lid of the waste container.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition such as heat, sparks, or open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. Organic solvents are prohibited from being discharged into the sewer system.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional hazardous waste disposal services are required for final treatment, which typically involves incineration at a licensed facility.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is publicly available. The following guidance is based on the chemical properties of this compound and safety data for structurally similar molecules, particularly its isomer, 6,6-Dimethylhept-1-en-4-yn-3-ol, as well as general best practices for handling flammable organic compounds.[1] It is imperative to handle this substance with caution and to consult a certified safety professional before commencing any work.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound. The procedural guidance herein is intended to build trust and ensure the safe and effective use of this chemical in a laboratory setting.
Chemical and Physical Properties
The known properties of this compound are summarized in the table below. This information is critical for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₉H₁₄O[2][3] |
| Molecular Weight | 138.21 g/mol [2][3] |
| CAS Number | 173200-56-1[2] |
| Appearance | Not specified (likely a liquid) |
| Boiling Point | Not specified |
| Flash Point | Not specified (Assumed to be combustible)[1] |
| Hazards (Inferred from Isomer) | Combustible liquid, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes eye irritation, Harmful if inhaled.[1] |
Personal Protective Equipment (PPE)
Due to the inferred hazards, a comprehensive suite of personal protective equipment is mandatory to ensure the safety of laboratory personnel.[4][5][6][7][8]
| PPE Category | Item and Specifications | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][7] | Protects against splashes and vapors that can cause serious eye irritation.[1][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[5][7] | Prevents skin contact, which may be harmful and cause irritation or allergic reactions.[1] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron.[5][6] | Protects against spills and splashes of the combustible liquid. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[9] | Minimizes inhalation of potentially harmful vapors.[1] |
| Foot Protection | Closed-toe, chemical-resistant safety shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.
1. Preparation and Pre-Handling:
- Review this safety guide and any available safety information thoroughly.
- Ensure all necessary PPE is in good condition and readily available.
- Verify that the chemical fume hood is functioning correctly.
- Locate the nearest safety shower, eyewash station, and fire extinguisher.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
- Conduct all work in a certified chemical fume hood to minimize inhalation exposure.[4]
- Ground all equipment to prevent static discharge, which could ignite flammable vapors.
- Use only compatible and properly labeled containers.
- When transferring, pour slowly and carefully to avoid splashing.
- Keep the container tightly closed when not in use.
3. Post-Handling and Cleanup:
- Decontaminate all equipment and work surfaces with an appropriate solvent and then soap and water.
- Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
- Wash hands and any exposed skin thoroughly with soap and water after handling.
- Store the chemical in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
- Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag.[10]
2. Waste Storage:
- Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
- Ensure waste containers are kept closed except when adding waste.
3. Waste Disposal:
- All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[11][12]
- NEVER dispose of this compound down the drain.[11]
- Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. 6,6-Dimethylhept-1-en-4-yn-3-ol | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 6,6-Dimethylhept-2-en-4-yn-1-ol | C9H14O | CID 53400469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. flinnsci.ca [flinnsci.ca]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. coloradocollege.edu [coloradocollege.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. fishersci.com [fishersci.com]
- 10. nanofab.ucr.edu [nanofab.ucr.edu]
- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
